1,3,5-Trimethyl-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trimethylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-4-6(7)5(2)9(3)8-4/h7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDGMKHZMNTWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182680 | |
| Record name | Pyrazole, 4-amino-1,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28466-21-9 | |
| Record name | 1,3,5-Trimethyl-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28466-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 4-amino-1,3,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 4-amino-1,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-trimethyl-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3,5-Trimethyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3,5-Trimethyl-1H-pyrazol-4-amine, a substituted pyrazole of interest in chemical research and drug discovery. This document collates available data on its identity, physicochemical characteristics, spectral data, and reactivity. It also presents a plausible synthetic route and discusses the broader biological potential of the pyrazole scaffold, inviting further investigation into this specific molecule.
Chemical Identity and Physical Properties
This compound, also known as 4-Amino-1,3,5-trimethylpyrazole, is a heterocyclic amine with the molecular formula C₆H₁₁N₃.[1] It presents as a solid, ranging in appearance from white to cream or pale brown crystals or powder.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃ | [1] |
| Molecular Weight | 125.17 g/mol | [3] |
| CAS Number | 28466-21-9 | [1] |
| IUPAC Name | This compound | [3] |
| Melting Point | 100.0-106.0 °C | [2] |
| Boiling Point (Predicted) | 297.6 ± 35.0 °C | [4] |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 3.73 ± 0.10 | [4] |
| Appearance | White to cream to pale brown crystals or powder | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of this compound is available through the NIST/EPA Gas-Phase Infrared Database.[1] Key characteristic absorption bands are expected for the N-H stretching of the primary amine, C-H stretching of the methyl groups, and C=C and C-N stretching of the pyrazole ring.
Mass Spectrometry
Electron ionization mass spectrometry data for this compound is available.[1] The molecular ion peak (M+) would be expected at an m/z of approximately 125. Fragmentation patterns of pyrazoles can be complex, but characteristic losses of methyl groups and fragments of the pyrazole ring are anticipated.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show singlets for the three methyl groups at distinct chemical shifts. The N-CH₃ signal would likely appear in the range of 3.5-4.0 ppm. The C₃-CH₃ and C₅-CH₃ signals would be located in the aliphatic region, typically around 2.0-2.5 ppm. The two protons of the amino group (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
-
¹³C NMR: The spectrum would display six distinct carbon signals. The C₃, C₄, and C₅ carbons of the pyrazole ring would resonate in the aromatic/heteroaromatic region. The carbons of the three methyl groups would appear in the upfield region of the spectrum.
Chemical Reactivity and Synthesis
Reactivity
4-aminopyrazoles are versatile intermediates in organic synthesis. The amino group can undergo various reactions, including:
-
Condensation Reactions: As a primary amine, it can react with aldehydes and ketones to form Schiff bases.
-
Acylation and Sulfonylation: The amino group can be acylated with acid chlorides or anhydrides, and sulfonated with sulfonyl chlorides.
-
N-Arylation and N-Alkylation: The nitrogen of the amino group can be arylated or alkylated under appropriate conditions.
The pyrazole ring itself is aromatic and can undergo electrophilic substitution reactions, although the position of substitution will be directed by the existing substituents.
Synthesis
A common and plausible synthetic route to this compound is through the reduction of the corresponding 4-nitro derivative, 1,3,5-trimethyl-4-nitro-1H-pyrazole. This precursor can be synthesized, and its subsequent reduction would yield the desired amine.
Experimental Protocol: Synthesis of this compound via Reduction of 1,3,5-trimethyl-4-nitropyrazole
This protocol is a generalized procedure based on standard methods for the reduction of aromatic nitro compounds.
Materials:
-
1,3,5-trimethyl-4-nitro-1H-pyrazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,3,5-trimethyl-4-nitro-1H-pyrazole in a suitable solvent like ethanol or acetic acid.
-
Addition of Reducing Agent: Add an excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O or Fe powder) to the solution.
-
Acidification and Reflux: Slowly add concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If using tin, carefully basify the mixture with a concentrated NaOH solution to precipitate tin salts. If using iron, filter the mixture to remove the iron residues and then basify the filtrate.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Caption: Synthetic workflow for this compound.
Biological Activity and Potential Applications
While specific biological activities for this compound are not extensively documented in the public domain, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have demonstrated a wide range of biological activities, including but not limited to:
-
Anticancer
-
Anti-inflammatory
-
Antimicrobial
-
Antiviral
-
Anticonvulsant
-
Antidepressant
-
Hypoglycemic
The presence of the amino and methyl groups on the pyrazole ring of this compound provides opportunities for further chemical modification to explore its therapeutic potential. For instance, derivatives of this compound have been synthesized and investigated for their acaricidal and insecticidal activities.[4]
Given the diverse bioactivities of pyrazoles, this compound represents a valuable starting point for the design and synthesis of novel drug candidates. Further research is warranted to elucidate its specific biological targets and mechanisms of action.
Caption: Logical workflow for exploring the biological potential of the core compound.
Safety and Handling
This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315) and serious eye irritation (H319).[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a readily accessible and versatile chemical building block. This guide has summarized its key chemical and physical properties, providing a foundation for its use in research and development. The rich history of the pyrazole core in medicinal chemistry suggests that this particular derivative holds significant potential for the discovery of novel bioactive compounds. Further experimental validation of its predicted properties and a thorough investigation of its pharmacological profile are encouraged.
References
- 1. This compound [webbook.nist.gov]
- 2. 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | C6H11N3 | CID 161603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid CAS#: 1125-29-7 [m.chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,3,5-Trimethyl-1H-pyrazol-4-amine (CAS: 28466-21-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trimethyl-1H-pyrazol-4-amine, with the CAS number 28466-21-9, is a substituted pyrazole derivative.[1][2][3][4] Pyrazoles are a class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and its emerging role as a key building block in the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃ | [1][2][3][4] |
| Molecular Weight | 125.17 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Amino-1,3,5-trimethylpyrazole | [3][4] |
| Appearance | White to cream to pale brown crystals or powder | [6] |
| Melting Point | 100.0-106.0 °C | [6] |
| Boiling Point | 236 °C | [7] |
| Density | 1.13 g/cm³ | [7] |
| Flash Point | 97 °C | [7] |
| pKa | 4.75 ± 0.10 (Predicted) | [7] |
| InChI Key | SSDGMKHZMNTWLS-UHFFFAOYSA-N | [2][3][4] |
| SMILES | CN1N=C(C)C(N)=C1C | [6] |
Synthesis and Experimental Protocols
While various methods exist for the synthesis of pyrazole derivatives, a specific protocol for the preparation of this compound involves the catalytic hydrogenation of a nitro precursor.
Synthesis of this compound[8]
Experimental Protocol:
-
Reaction Setup: In a suitable pressure vessel, combine 1,3,5-trimethyl-4-nitro-1H-pyrazole (2.3 g, 0.014 moles) with methanolic ammonia (100 mL).
-
Catalyst Addition: Carefully add Raney nickel (1 g) to the reaction mixture.
-
Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of 50 psi.
-
Reaction Conditions: Stir the mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up:
-
Carefully filter the reaction mixture to remove the Raney nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain a residue.
-
Triturate the residue with ethyl ether multiple times.
-
Decant the ether and concentrate the combined ether extracts to dryness to yield this compound as a pale red solid.
-
-
Yield: 1.3 g (70%).
Role in Drug Discovery and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Its derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Application in the Synthesis of Malonamide Derivatives
A notable application of this compound is in the synthesis of novel malonamide derivatives with potential insecticidal and acaricidal activities.
Experimental Workflow for the Synthesis of Malonamide Derivatives:
Potential as a Scaffold for Kinase Inhibitors
The pyrazole core is a prominent feature in many kinase inhibitors. While direct biological activity data for this compound is limited, its structural motifs suggest its potential as a scaffold for developing inhibitors of key kinases involved in disease pathways, such as Cyclin-Dependent Kinase 2 (CDK2) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition.[8][9] Its dysregulation is often implicated in cancer. Pyrazole-based compounds have been explored as CDK2 inhibitors.
IRAK4 is a key kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and inflammation.[1][10][11][12] Inhibitors of IRAK4 are being investigated for the treatment of various inflammatory and autoimmune diseases. Pyrazole-containing molecules have shown promise as IRAK4 inhibitors.
Safety and Handling
This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be stored in a dark place under an inert atmosphere, at 2-8°C. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a building block for synthesizing biologically active molecules, particularly kinase inhibitors, makes it a compound of interest for researchers in medicinal chemistry. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for scientists working to develop the next generation of therapeutics.
References
- 1. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H11N3 | CID 161603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. 1H-Pyrazol-4-amine, 1,3,5-trimethyl- | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. 4-AMINO-1,3,5-TRIMETHYLPYRAZOLE | 28466-21-9 [amp.chemicalbook.com]
- 8. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. IRAK4 - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 12. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1,3,5-Trimethyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 1,3,5-trimethyl-1H-pyrazol-4-amine, a substituted pyrazole of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and characterization data for the target compound and its key intermediate.
Synthetic Pathway Overview
The most common and effective route for the synthesis of this compound is a two-step process. This pathway begins with the nitration of the readily available 1,3,5-trimethyl-1H-pyrazole to yield the intermediate, 1,3,5-trimethyl-4-nitro-1H-pyrazole. Subsequent catalytic hydrogenation of the nitro intermediate affords the desired this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1,3,5-Trimethyl-4-nitro-1H-pyrazole
The initial step involves the nitration of 1,3,5-trimethyl-1H-pyrazole. This reaction introduces a nitro group at the 4-position of the pyrazole ring.
Materials:
-
1,3,5-trimethyl-1H-pyrazole
-
Concentrated Nitric Acid
-
Tetrahydrofuran (THF)
-
Faujasite (catalyst)
-
Dichloromethane
Procedure:
-
Dissolve 1,3,5-trimethyl-1H-pyrazole (1 mmol) in tetrahydrofuran (10 mL).
-
Add Faujasite catalyst (250 mg) to the solution.
-
Slowly add concentrated nitric acid (10 mL, density 1.52 g/cm³) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture to recover the catalyst.
-
Extract the filtrate multiple times with dichloromethane.
-
Combine the organic phases and remove the solvent under reduced pressure to yield 1,3,5-trimethyl-4-nitro-1H-pyrazole.
Step 2: Synthesis of this compound
The final step is the reduction of the nitro group of 1,3,5-trimethyl-4-nitro-1H-pyrazole to an amine group. Catalytic hydrogenation is a highly effective method for this transformation.
Materials:
-
1,3,5-trimethyl-4-nitro-1H-pyrazole (from Step 1)
-
Raney Nickel
-
Methanolic Ammonia
-
Hydrogen Gas
-
Ethyl Ether
Procedure:
-
In a pressure vessel, combine 1,3,5-trimethyl-4-nitro-1H-pyrazole (2.3 g, 0.014 moles) and Raney nickel (1 g) in methanolic ammonia (100 mL).[1]
-
Pressurize the vessel with hydrogen gas to 50 psi.[1]
-
Stir the mixture under these conditions until the reaction is complete (monitor by TLC).
-
Carefully filter the mixture to remove the Raney nickel catalyst.
-
Concentrate the filtrate in vacuo to obtain a residue.
-
Triturate the residue several times with ethyl ether.
-
Decant the ether and concentrate it to dryness to yield this compound as a pale red solid.[1]
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁N₃ | [2] |
| Molecular Weight | 125.17 g/mol | [2] |
| CAS Number | 28466-21-9 | [2] |
| Appearance | Pale red solid | [1] |
| Yield | 70% | [1] |
| GC-MS (Top m/z peaks) | 125, 56, 42 | [2] |
| IR Spectrum | Available on the NIST WebBook | [3] |
Signaling Pathways and Biological Activity
Currently, there is limited specific information in the public domain regarding the direct interaction of this compound with defined signaling pathways. However, the aminopyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of aminopyrazoles are known to interact with a variety of biological targets, including kinases, which are crucial components of many signaling cascades.
The logical relationship for investigating the biological activity of this compound would be to screen it against a panel of kinases and other enzymes to identify potential targets.
References
Navigating the Spectral Landscape: A Technical Guide to the NMR Analysis of 1,3,5-Trimethyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectrum analysis of 1,3,5-Trimethyl-1H-pyrazol-4-amine. While comprehensive, publicly available experimental spectra for this specific molecule are limited, this document outlines the predicted ¹H and ¹³C NMR spectral data based on established principles of spectroscopy and provides detailed experimental protocols for obtaining and analyzing such data. This guide serves as a robust framework for researchers engaged in the synthesis, characterization, and application of this and related pyrazole derivatives.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectral data of analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ (Position 1) | 3.5 - 3.8 | Singlet | 3H |
| C-CH₃ (Position 3) | 2.0 - 2.3 | Singlet | 3H |
| C-CH₃ (Position 5) | 2.0 - 2.3 | Singlet | 3H |
| -NH₂ (Position 4) | 2.5 - 4.0 (broad) | Singlet | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C3 | 145 - 150 |
| C4 | 115 - 120 |
| C5 | 135 - 140 |
| N-CH₃ (Position 1) | 35 - 40 |
| C-CH₃ (Position 3) | 10 - 15 |
| C-CH₃ (Position 5) | 10 - 15 |
Experimental Protocols
A standardized protocol for the acquisition of high-resolution NMR spectra is crucial for accurate structural elucidation. The following methodology is recommended for the analysis of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be used depending on the sample's solubility.
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal calibrated to 0.00 ppm.
-
Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as the ¹³C nucleus is less sensitive than ¹H.
-
Temperature: 298 K (25 °C).
-
3. Data Processing and Analysis:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative proton ratios.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of NMR spectrum analysis, from initial sample handling to the final structural confirmation.
Caption: Workflow for NMR Spectrum Analysis.
Caption: Logic Diagram for Structural Interpretation.
In-depth Technical Guide: 1,3,5-Trimethyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 1,3,5-Trimethyl-1H-pyrazol-4-amine, a heterocyclic amine of interest in medicinal chemistry. A thorough search of publicly available scientific literature and crystallographic databases reveals a notable absence of an experimentally determined crystal structure for this specific compound. In light of this, the following guide presents a consolidation of its known chemical and physical properties, a detailed, plausible synthesis protocol derived from analogous compounds, and a computationally predicted molecular structure. Furthermore, the potential biological significance of this compound is discussed in the context of the broader class of aminopyrazole derivatives, which are recognized for their diverse pharmacological activities.
Physicochemical Properties
While a definitive crystal structure is not available, fundamental physicochemical data for this compound have been compiled from various chemical databases and literature sources. These properties are essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃ | PubChem[1] |
| Molecular Weight | 125.17 g/mol | PubChem[1] |
| CAS Number | 28466-21-9 | NIST WebBook[2] |
| IUPAC Name | 1,3,5-trimethylpyrazol-4-amine | PubChem[1] |
| Synonyms | 4-Amino-1,3,5-trimethylpyrazole | NIST WebBook[2] |
| Appearance | White to cream to pale brown crystals or powder | Thermo Fisher Scientific[3] |
| Melting Point | 100.0-106.0 °C | Thermo Fisher Scientific[3] |
| InChI Key | SSDGMKHZMNTWLS-UHFFFAOYSA-N | NIST WebBook[2] |
Predicted Molecular Structure
In the absence of experimental X-ray crystallographic data, computational methods provide a valuable tool for predicting the three-dimensional structure of this compound. The following diagram represents a likely conformation of the molecule, illustrating the spatial arrangement of its atoms. This structure is based on established bond lengths and angles for similar pyrazole derivatives.
Caption: Predicted molecular structure of this compound.
Experimental Protocols: Synthesis
A plausible and efficient synthesis of this compound can be achieved through the catalytic hydrogenation of a corresponding nitro-pyrazole precursor. The following protocol is adapted from established methods for the synthesis of aminopyrazoles.[4]
3.1. Synthesis of the Nitro Precursor (1,3,5-Trimethyl-4-nitro-1H-pyrazole)
3.2. Synthesis of this compound
This procedure outlines the reduction of the nitro group to an amine.
-
Reactants:
-
1,3,5-Trimethyl-4-nitro-1H-pyrazole (starting material)
-
Raney Nickel (catalyst)
-
Methanolic Ammonia (solvent)
-
Hydrogen gas
-
Ethyl ether (for trituration)
-
-
Procedure:
-
In a high-pressure hydrogenation apparatus, dissolve 1,3,5-Trimethyl-4-nitro-1H-pyrazole (0.014 moles) in methanolic ammonia (100 mL).
-
Add Raney Nickel (1 g) to the solution.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
The reaction mixture is then agitated at a suitable temperature until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
Once the reaction is complete, carefully filter off the Raney Nickel catalyst.
-
Concentrate the resulting solution in vacuo to remove the solvent.
-
The remaining residue is triturated several times with ethyl ether.
-
The ethyl ether is decanted and concentrated to dryness to yield the final product, this compound, as a pale red solid.[4]
-
Caption: Workflow for the synthesis of this compound.
Biological and Medicinal Relevance
The aminopyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] These compounds are of significant interest to drug development professionals due to their potential as therapeutic agents.
4.1. Kinase Inhibition
A prominent application of aminopyrazole derivatives is in the development of kinase inhibitors.[5] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Aminopyrazoles have been successfully designed to target various kinases, such as p38 MAP kinase and Fibroblast Growth Factor Receptors (FGFRs).[6][7] The amino group often plays a key role in forming critical hydrogen bonds within the ATP-binding pocket of the kinase, contributing to the inhibitor's potency and selectivity.
Caption: Conceptual diagram of aminopyrazole derivatives inhibiting kinase signaling.
4.2. Other Therapeutic Areas
Beyond oncology, aminopyrazole derivatives have shown promise in a variety of other therapeutic areas, including:
The versatility of the aminopyrazole core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties to target a diverse array of biological targets.
Conclusion
This compound represents a molecule of significant interest for chemical synthesis and drug discovery. While an experimental crystal structure remains to be determined, this guide provides a foundational understanding of its properties, a practical synthetic route, and a rationale for its potential biological applications based on the activities of related compounds. The elucidation of its precise solid-state structure through X-ray crystallography would be a valuable contribution to the field, further enabling structure-based drug design efforts.
References
- 1. This compound | C6H11N3 | CID 161603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. prepchem.com [prepchem.com]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 4-Amino-1,3,5-trimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Amino-1,3,5-trimethylpyrazole. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental protocols.
Core Physical and Chemical Properties
4-Amino-1,3,5-trimethylpyrazole, also known as 1,3,5-trimethyl-1H-pyrazol-4-amine, is a heterocyclic organic compound. Its fundamental properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁N₃ | [1][2] |
| Molecular Weight | 125.17 g/mol | [1] |
| CAS Number | 28466-21-9 | [1][2] |
| Appearance | White to cream to pale brown crystals or powder | [2] |
| Melting Point | 100.0-106.0 °C | [2] |
| Boiling Point | 236 °C | |
| Density | 1.13 g/cm³ | |
| Flash Point | 97 °C | |
| Purity (Assay by GC) | ≥96.0% | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-Amino-1,3,5-trimethylpyrazole.
Infrared (IR) Spectroscopy: The NIST WebBook provides the gas-phase IR spectrum for this compound. This can be a valuable resource for confirming the presence of key functional groups.[1]
Mass Spectrometry (MS): Electron ionization mass spectrometry data is also available through the NIST database, which can aid in determining the molecular weight and fragmentation pattern of the compound.[1]
Experimental Protocols
Synthesis of 4-Amino-1,3,5-trimethylpyrazole
A documented method for the synthesis of 4-Amino-1,3,5-trimethylpyrazole involves the catalytic hydrogenation of a precursor compound.[4]
Protocol:
-
A precursor compound (2.3 g, 0.014 moles) is subjected to catalytic hydrogenation.
-
Raney nickel (1 g) is used as the catalyst in a medium of methanolic ammonia (100 mL).
-
The reaction is carried out under a hydrogen atmosphere at a pressure of 50 psi.[4]
-
Following the reaction, the catalyst is removed by filtration.
-
The resulting solution is concentrated under vacuum.
-
The residue is then triturated multiple times with ethyl ether.
-
The decanted solvent is concentrated to dryness to yield a pale red solid.
-
This process has a reported yield of 70% (1.3 g).[4]
Caption: A flowchart illustrating the key steps in the synthesis of 4-Amino-1,3,5-trimethylpyrazole.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. While a specific detailed protocol for 4-Amino-1,3,5-trimethylpyrazole is not provided in the searched literature, a general procedure can be adapted. Ethanol is often a suitable solvent for the recrystallization of aminopyrazoles.[5]
General Protocol:
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution is colored, treatment with activated charcoal may be necessary.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of crystals.
-
Further cooling in an ice bath can increase the yield of the crystals.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals, for example, in a vacuum oven.
Potential Biological Activity and Research Applications
While specific biological activities for 4-Amino-1,3,5-trimethylpyrazole have not been detailed, the broader class of aminopyrazole derivatives has shown significant potential in medicinal chemistry.[6] These compounds have been investigated for a range of therapeutic applications, including as:
-
FGFR Inhibitors: Aminopyrazole derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR) 2 and 3, which are implicated in various cancers.[7][8][9][10] These inhibitors can covalently target cysteine residues in the P-loop of the kinase.[7][8][9][10]
-
Anti-infective Agents: Some 3-aminopyrazoles have been explored for their antibacterial and antiviral properties.[6]
-
Anti-inflammatory and Anticancer Agents: This class of compounds has also been studied for its anti-inflammatory and antitumor activities.[6]
Given the established biological activities of related compounds, 4-Amino-1,3,5-trimethylpyrazole could serve as a valuable scaffold for the development of novel therapeutic agents. The following diagram outlines a potential experimental workflow for investigating its biological activity.
Caption: A logical workflow for the initial screening of the biological activity of 4-Amino-1,3,5-trimethylpyrazole.
References
- 1. This compound [webbook.nist.gov]
- 2. 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. reddit.com [reddit.com]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
An In-depth Technical Guide to 1,3,5-Trimethyl-1H-pyrazol-4-amine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1,3,5-Trimethyl-1H-pyrazol-4-amine. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Core Molecular Data
This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities. The fundamental molecular characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃ | [1][2][3][4][5][6] |
| Molecular Weight | 125.17 g/mol | [1][2][5] |
| IUPAC Name | 1,3,5-trimethylpyrazol-4-amine | [1][2] |
| CAS Registry Number | 28466-21-9 | [1][2][5] |
| Canonical SMILES | CN1N=C(C)C(N)=C1C | [4] |
| InChI Key | SSDGMKHZMNTWLS-UHFFFAOYSA-N | [1][2][3][4][5][6] |
Experimental Protocols
A common route to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible precursor would be a suitably substituted β-keto-enamine or a related derivative.
Below is a generalized experimental workflow for the synthesis of substituted pyrazoles.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound is not extensively detailed, the pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.
Recent studies on pyrazole derivatives have implicated their interaction with key cellular signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases. Certain 1H-pyrazol-1-yl benzenesulfonamide derivatives have been shown to alleviate inflammatory bowel disease by suppressing the PI3K/Akt/mTOR signaling pathway.[7]
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the putative inhibitory action of pyrazole derivatives.
This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation is necessary to fully elucidate its synthetic pathways and biological functions.
References
- 1. This compound | C6H11N3 | CID 161603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. 1H-Pyrazol-4-amine, 1,3,5-trimethyl- | CymitQuimica [cymitquimica.com]
- 7. Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of the Amino Group in 1,3,5-Trimethyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in 1,3,5-trimethyl-1H-pyrazol-4-amine. This versatile building block is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives. This document details the synthesis of the parent compound and explores key reactions of the 4-amino group, including acylation, alkylation, diazotization, and Schiff base formation. Experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the strategic design and synthesis of novel pyrazole-based compounds. Furthermore, this guide explores the role of pyrazole derivatives in modulating critical biological signaling pathways, providing context for their application in drug discovery.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of pharmacological activities. These activities include anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The reactivity of substituted pyrazoles allows for the generation of diverse chemical libraries for drug discovery programs. This compound, in particular, serves as a valuable scaffold. The presence of a nucleophilic amino group at the C4 position provides a key handle for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. Understanding the reactivity of this amino group is paramount for the rational design of novel therapeutic agents.
Synthesis of this compound
A high-yield synthesis of this compound has been reported, making it a readily accessible starting material for further chemical exploration. The synthesis involves the reduction of an azo compound precursor.
Experimental Protocol: Synthesis of this compound[1]
A solution of the corresponding azo compound (3.2 mmol) in ethanol is treated with hydrazine hydrate (0.5 ml) at 50°C. Following the reduction, the reaction mixture is diluted with distilled water and extracted with diethyl ether. The resulting organic extract is then evaporated to dryness and the crude product is recrystallized from ethanol to afford 4-amino-1,3,5-trimethylpyrazole in high yield.[1]
Reactivity of the Amino Group
The exocyclic amino group at the C4 position of the pyrazole ring is a key determinant of the molecule's reactivity, primarily acting as a nucleophile in various reactions.
Acylation
The amino group of this compound readily undergoes acylation with various acylating agents, such as acid anhydrides and acid chlorides, to form the corresponding amides. This reaction is a common strategy to introduce a wide range of substituents and modulate the physicochemical properties of the molecule.
4-Amino-1,3,5-trimethylpyrazole (2.5 mmol) is refluxed with acetic anhydride (5 ml) for 45 minutes. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the excess acetic anhydride is removed under reduced pressure, and the resulting N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can be purified by recrystallization.
Table 1: Quantitative Data for Acylation of this compound
| Acylating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
| Acetic Anhydride | Neat | Reflux | 45 min | High | [1] |
Alkylation
N-alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides. This reaction introduces alkyl substituents, which can significantly impact the biological activity of the resulting compounds. The reaction is typically carried out in the presence of a base to deprotonate the amino group, increasing its nucleophilicity.
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a suitable base (e.g., sodium hydride or potassium carbonate, 1.1-2.0 eq) is added. The mixture is stirred at room temperature for a short period to allow for deprotonation. The alkylating agent (e.g., methyl iodide or benzyl bromide, 1.0-1.2 eq) is then added dropwise. The reaction is stirred at room temperature or elevated temperatures until completion, as monitored by TLC. The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Table 2: General Conditions for N-Alkylation of Aminopyrazoles
| Alkylating Agent | Base | Solvent | Temperature | General Yield | Reference |
| Alkyl Halide | NaH, K₂CO₃ | DMF, DMSO | Room Temp. to 80°C | Good | [2] |
Diazotization and Azo Coupling
As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. These diazonium salts are versatile intermediates that can subsequently react with electron-rich aromatic compounds (coupling components), such as phenols and anilines, in electrophilic aromatic substitution reactions to form highly colored azo compounds.
This compound is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The resulting diazonium salt solution is then slowly added to a cooled solution of the coupling component (e.g., phenol or β-naphthol) dissolved in an alkaline solution (e.g., NaOH). The azo dye typically precipitates from the reaction mixture and can be collected by filtration, washed, and purified by recrystallization.
Table 3: General Conditions for Diazotization and Azo Coupling of Aminopyrazoles
| Reagents | Coupling Component | Temperature | General Yield | Reference |
| NaNO₂, HCl | Phenol, β-Naphthol | 0-5°C | - | [3][4] |
Schiff Base Formation
The amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid.
A mixture of this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq) is dissolved in a solvent such as ethanol or methanol. A catalytic amount of a weak acid, like acetic acid, is added. The reaction mixture is then refluxed for several hours until the reaction is complete, as monitored by TLC. Upon cooling, the Schiff base product often precipitates and can be isolated by filtration and purified by recrystallization.
Table 4: General Conditions for Schiff Base Formation with Aminopyrazoles
| Carbonyl Compound | Solvent | Catalyst | Temperature | General Yield | Reference |
| Aromatic Aldehydes | Ethanol, Methanol | Acetic Acid | Reflux | Good | [5][6] |
Role in Modulating Biological Signaling Pathways
Pyrazole derivatives are known to interact with various biological targets, thereby modulating key signaling pathways implicated in a range of diseases. Understanding these interactions is crucial for the development of targeted therapies.
Inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2) Signaling
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a common genetic cause of Parkinson's disease. The G2019S mutation, in particular, leads to increased kinase activity. Pyrazole-based compounds have been developed as potent and selective inhibitors of LRRK2 kinase activity. These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates such as Rab GTPases. By inhibiting LRRK2, these compounds can potentially mitigate the neurotoxic effects associated with its hyperactivity.[7][8]
Caption: LRRK2 kinase inhibition by pyrazole derivatives.
Modulation of GABA-A Receptor Signaling
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its effects are largely mediated by GABA-A receptors, which are ligand-gated ion channels. Pyrazole derivatives can act as allosteric modulators of GABA-A receptors, binding to sites distinct from the GABA binding site. This binding can either enhance or reduce the receptor's response to GABA, leading to either increased or decreased neuronal inhibition. This modulatory activity is the basis for the anxiolytic, sedative, and anticonvulsant effects of many drugs.
Caption: Allosteric modulation of GABA-A receptors by pyrazole derivatives.
Conclusion
This compound is a readily synthesized and highly versatile chemical intermediate. The nucleophilic amino group at the C4 position allows for a wide range of chemical transformations, including acylation, alkylation, diazotization, and Schiff base formation. These reactions provide facile access to a diverse array of substituted pyrazole derivatives. The established and potential biological activities of these derivatives, particularly as modulators of key signaling pathways such as LRRK2 and GABA-A, underscore the importance of this scaffold in modern drug discovery. This guide provides a foundational understanding of the reactivity of this compound and serves as a practical resource for the design and synthesis of novel, biologically active pyrazole-based compounds.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis and Utility of Pyrazolo[3,4-b]pyridines from 1,3,5-Trimethyl-1H-pyrazol-4-amine
Introduction
Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. This scaffold is a key pharmacophore in numerous biologically active molecules, demonstrating a wide range of therapeutic activities. These include roles as kinase inhibitors (e.g., for Tropomyosin receptor kinases - TRKs and Cyclin-dependent kinases - CDKs), anticancer agents by inhibiting tubulin polymerization, and as antidepressant, antiviral, and antimicrobial agents.[1][2][3][4] The diverse biological profile of pyrazolo[3,4-b]pyridines makes them attractive targets for drug discovery and development programs.
This document provides a detailed protocol for the synthesis of pyrazolo[3,4-b]pyridine derivatives commencing from 1,3,5-trimethyl-1H-pyrazol-4-amine. The described methodology is based on the well-established Friedländer annulation, a robust and versatile method for the construction of the pyridine ring onto a pre-existing amine-functionalized ring.
Principle of the Method
The synthesis involves the condensation of this compound with a β-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolo[3,4-b]pyridine ring system. The use of an acid catalyst, typically acetic acid which also serves as the solvent, facilitates the dehydration step.
Experimental Protocols
Protocol 1: Synthesis of 1,3,4,6-Tetramethyl-1H-pyrazolo[3,4-b]pyridine
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.25 g, 10 mmol).
-
Add glacial acetic acid (20 mL) to the flask and stir until the amine is fully dissolved.
-
To the stirred solution, add acetylacetone (1.1 g, 1.08 mL, 11 mmol, 1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing 100 mL of ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If the product does not precipitate, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine.
Protocol 2: Synthesis of Ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Standard laboratory equipment as listed in Protocol 1.
Procedure:
-
In a 100 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve this compound (1.25 g, 10 mmol) in glacial acetic acid (25 mL).
-
Add ethyl acetoacetate (1.43 g, 1.4 mL, 11 mmol, 1.1 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to ambient temperature.
-
Pour the reaction mixture into 100 mL of cold water.
-
Carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo to obtain the crude product.
-
Purify the residue by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield pure ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of pyrazolo[3,4-b]pyridines based on analogous reactions reported in the literature. Yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Synthesis of 1,3,4,6-Tetramethyl-1H-pyrazolo[3,4-b]pyridine
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | Acetylacetone | [5][6] |
| Solvent | Glacial Acetic Acid | [6] |
| Reaction Temperature | Reflux (~118 °C) | [6] |
| Reaction Time | 4-6 hours | Representative |
| Yield | Good to Excellent | [6] |
Table 2: Synthesis of Ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | Ethyl Acetoacetate | [5][6] |
| Solvent | Glacial Acetic Acid | [6] |
| Reaction Temperature | Reflux (~118 °C) | [6] |
| Reaction Time | 6-8 hours | Representative |
| Yield | Good to Excellent | [6] |
Visualizations
Synthetic Workflow
The general workflow for the synthesis of pyrazolo[3,4-b]pyridines from this compound is depicted below.
Caption: Synthetic workflow for pyrazolo[3,4-b]pyridines.
Example Signaling Pathway: TRK Signaling Inhibition
Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Tropomyosin receptor kinases (TRKs).[1] The diagram below illustrates a simplified TRK signaling pathway and the point of inhibition.
Caption: Inhibition of the TRK signaling pathway.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 2. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile, novel and efficient synthesis of new pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1,3,5-Trimethyl-1H-pyrazol-4-amine as a Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,3,5-trimethyl-1H-pyrazol-4-amine as a versatile precursor for the synthesis of a wide range of bioactive molecules. The protocols detailed below are intended to serve as a guide for the synthesis and evaluation of novel compounds with potential therapeutic applications in oncology, inflammation, and infectious diseases.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. The specific substitution pattern of this precursor, featuring three methyl groups and a reactive amino group at the C4 position, provides a unique starting point for the development of diverse and potent bioactive compounds. This document outlines its application in creating kinase inhibitors, anti-inflammatory agents, and apoptosis inducers, complete with experimental protocols and biological activity data.
I. Bioactive Molecules Derived from this compound
Kinase Inhibitors
The pyrazole nucleus is a common scaffold in the design of kinase inhibitors. Derivatives of this compound have shown potent inhibitory activity against several kinases implicated in cancer and inflammatory diseases.
The JAK/STAT signaling pathway is crucial for cytokine-mediated cell signaling, and its dysregulation is linked to various cancers and autoimmune disorders.[1] Pyrazole-based compounds have been developed as potent JAK inhibitors.
Quantitative Bioactivity Data: Pyrazole-Based JAK Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 3f | JAK1 | 3.4 | PC-3 | 1.2 | [1] |
| JAK2 | 2.2 | HEL | 0.35 | [1] | |
| JAK3 | 3.5 | K562 | 0.37 | [1] | |
| MCF-7 | 1.5 | [1] | |||
| MOLT4 | 1.1 | [1] | |||
| 11b | JAK1 | <20 | HEL | 0.35 | [1] |
| JAK2 | <20 | K562 | 0.37 | [1] | |
| JAK3 | <20 | [1] |
Signaling Pathway: JAK/STAT Inhibition
The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by pyrazole derivatives.
Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole derivatives.
b. Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. Pyrazole-containing compounds have been identified as potent CDK inhibitors.
Quantitative Bioactivity Data: Pyrazole-Based CDK2 Inhibitors
| Compound ID | Target Kinase | Ki (µM) | Cell Line | GI50 (µM) | Reference |
| 15 | CDK2 | 0.005 | Ovarian Cancer Cells | 0.127-0.560 | [2] |
Experimental Workflow: Synthesis of a Pyrazole-Based CDK2 Inhibitor
Caption: General workflow for synthesizing a pyrazole-based CDK2 inhibitor.
Anti-Inflammatory Agents
Pyrazole derivatives are known for their anti-inflammatory properties, most notably as selective inhibitors of cyclooxygenase-2 (COX-2).
Quantitative Bioactivity Data: Pyrazole-Based COX-2 Inhibitors
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Reference) | 15 | 0.045 | 333 | [3] |
| Compound 8b | 13.6 | 0.043 | 316 | [3] |
| Compound 8g | 12.06 | 0.045 | 268 | [3] |
| Compound 8c | 12.85 | 0.063 | 204 | [3] |
| Compound 4a | 10.27 | 0.068 | 151 | [3] |
Signaling Pathway: COX-2 Inhibition in Inflammation
The diagram below illustrates the role of COX-2 in the inflammatory cascade and its inhibition by pyrazole derivatives.
Caption: Inhibition of the COX-2 pathway by pyrazole-based anti-inflammatory agents.
Apoptosis Inducers (Anticancer Agents)
Targeting the apoptotic machinery is a key strategy in cancer therapy. Pyrazole derivatives have been shown to induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2.
Quantitative Bioactivity Data: Pyrazole-Based Bcl-2 Inhibitors
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 6c | MCF-7 (Breast Cancer) | 4.2 | [4] |
| 8 | MCF-7 (Breast Cancer) | 3.9 | [4] |
| 10b | MCF-7 (Breast Cancer) | 5.5 | [4] |
| 10c | MCF-7 (Breast Cancer) | 6.1 | [4] |
| 6c | A549 (Lung Cancer) | 7.8 | [4] |
| 8 | A549 (Lung Cancer) | 6.5 | [4] |
| 10b | A549 (Lung Cancer) | 8.2 | [4] |
| 10c | A549 (Lung Cancer) | 9.3 | [4] |
| 6c | PC-3 (Prostate Cancer) | 5.1 | [4] |
| 8 | PC-3 (Prostate Cancer) | 4.8 | [4] |
| 10b | PC-3 (Prostate Cancer) | 6.9 | [4] |
| 10c | PC-3 (Prostate Cancer) | 7.4 | [4] |
Signaling Pathway: Bcl-2 Mediated Apoptosis Induction
This diagram shows the intrinsic apoptosis pathway and how pyrazole-based Bcl-2 inhibitors can promote cancer cell death.
Caption: Induction of apoptosis through Bcl-2 inhibition by pyrazole derivatives.
II. Experimental Protocols
The following are generalized protocols for the synthesis of bioactive molecules using this compound as a precursor. These should be adapted and optimized based on the specific target molecule.
Protocol 1: General Synthesis of N-Aryl/Heteroaryl-1,3,5-trimethyl-1H-pyrazol-4-amines (Precursors for Kinase Inhibitors)
This protocol describes a general method for the Buchwald-Hartwig amination to couple this compound with various aryl or heteroaryl halides.
Materials:
-
This compound
-
Aryl/heteroaryl halide (e.g., 4-chloropyrimidine)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the aryl/heteroaryl halide (1.1 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted pyrazole.
Protocol 2: Synthesis of Pyrazole-based Schiff Bases (Precursors for Anti-inflammatory and Anticancer Agents)
This protocol outlines the condensation reaction between this compound and an appropriate aldehyde to form a Schiff base, which can be a bioactive molecule itself or a versatile intermediate.
Materials:
-
This compound
-
Substituted aldehyde (e.g., salicylaldehyde derivative)
-
Solvent (e.g., Ethanol or Methanol)
-
Catalyst (e.g., a few drops of glacial acetic acid)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted aldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Protocol 3: Synthesis of Pyrazole-Sulfonamides (Anticancer and Anti-inflammatory Agents)
This protocol details the reaction of this compound with a sulfonyl chloride to generate pyrazole-sulfonamide derivatives.
Materials:
-
This compound
-
Substituted sulfonyl chloride (e.g., benzenesulfonyl chloride)
-
Base (e.g., Pyridine or Triethylamine)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add the substituted sulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired pyrazole-sulfonamide.
Conclusion
This compound serves as an excellent and versatile starting material for the synthesis of a multitude of bioactive compounds. The methodologies presented herein provide a foundation for researchers to explore the chemical space around this privileged scaffold, leading to the discovery of novel drug candidates for a range of therapeutic areas. Further optimization of these protocols and extensive biological evaluation are encouraged to fully realize the potential of this precursor in drug development.
References
Application Notes and Protocols for the Condensation Reaction of 1,3,5-Trimethyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including but not limited to kinase inhibition, antiviral, and anticancer properties. The synthesis of this privileged structure is of considerable interest to drug discovery and development programs. A common and effective method for the construction of the pyrazolo[3,4-b]pyridine core is the condensation reaction of a 4-aminopyrazole with a 1,3-dicarbonyl compound. This application note provides a detailed protocol for a representative condensation reaction between 1,3,5-trimethyl-1H-pyrazol-4-amine and acetylacetone, a symmetrical 1,3-dicarbonyl compound, to yield 1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine. This reaction, a variation of the Friedländer annulation, offers a straightforward approach to this important class of compounds.
Principle of the Reaction
The reaction proceeds via a cyclocondensation mechanism. The initial step involves the formation of an enamine intermediate through the reaction of the primary amino group of this compound with one of the carbonyl groups of acetylacetone. This is followed by an intramolecular cyclization where the C5 position of the pyrazole ring attacks the second carbonyl group. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic pyrazolo[3,4-b]pyridine ring system. The use of an acid catalyst can facilitate both the enamine formation and the cyclization/dehydration steps.
Experimental Protocol
This protocol describes the synthesis of 1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine from this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approximately 10-15 mL per gram of aminopyrazole).
-
Addition of Reagents: To the stirred solution, add acetylacetone (1.1 eq). If an acid catalyst is used, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes mixture). The reaction time can vary, but a typical duration is 24-48 hours.
-
Work-up: a. Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the residue in ethyl acetate. d. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. f. Filter off the drying agent.
-
Purification: a. Concentrate the filtrate under reduced pressure to obtain the crude product. b. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. c. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed for purification.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical quantitative data for the condensation of 4-aminopyrazoles with acetylacetone, based on literature precedents for analogous reactions.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Aminopyrazole | 1.0 eq | General Protocol |
| Acetylacetone | 1.0 - 1.2 eq | General Protocol |
| Reaction Conditions | ||
| Solvent | Ethanol or Acetic Acid | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 12 - 48 hours | [1] |
| Yield | ||
| Typical Yield | 60 - 85% | Based on analogous reactions |
| Product | 1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis of 1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine.
Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification of the target compound.
Logical Relationship of Reaction Steps
Caption: The logical progression of the key stages in the condensation reaction and subsequent work-up.
References
Application Notes & Protocols: 1,3,5-Trimethyl-1H-pyrazol-4-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1,3,5-Trimethyl-1H-pyrazol-4-amine as a versatile building block in the synthesis of novel compounds with potential therapeutic and agrochemical applications. While not exhibiting significant biological activity itself, this pyrazole derivative serves as a crucial intermediate for creating structurally diverse molecules, including malonamide and sulfonamide derivatives, which have demonstrated notable biological effects.
Application Note 1: Synthesis of Biologically Active Malonamide Derivatives
This compound is a key reactant in the synthesis of novel malonamide derivatives. These compounds have been investigated for their acaricidal and insecticidal properties, showing significant activity against various pests.[1][2] The synthesis involves a multi-step process where the pyrazole amine is condensed with a malonic acid derivative to form a key intermediate, which is then further modified to yield the final active compounds.[2]
Quantitative Data: Acaricidal and Insecticidal Activities
The biological activities of the synthesized 1,3,5-trimethylpyrazole-containing malonamide derivatives were evaluated against Tetranychus cinnabarinus (carmine spider mite) and Plutella xylostella (diamondback moth). The data presented below summarizes the mortality rates and LC50 values for selected compounds.
Table 1: Acaricidal Activity against Tetranychus cinnabarinus [2]
| Compound | Mortality (%) at 400 µg/mL | Mortality (%) at 200 µg/mL | LC50 (µg/mL) |
| 8a | 90.0 ± 3.3 | 60.0 ± 5.8 | 107.2 |
| 8i | > 90.0 | - | - |
| 8j | > 90.0 | - | - |
| 8k | > 90.0 | - | - |
| 8m | 70.0 | - | - |
| 8n | > 90.0 | - | - |
| 8p | 70.0 | - | - |
| 8q | > 90.0 | - | - |
| 8r | > 90.0 | - | - |
| Fenpyroximate | 100.0 | - | - |
Table 2: Insecticidal Activity against Plutella xylostella [2]
| Compound | Mortality (%) at 200 µg/mL | Mortality (%) at 100 µg/mL |
| 8i | - | 100.0 |
| 8o | - | 100.0 |
Experimental Protocol: Synthesis of 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives[2][3]
This protocol outlines the general synthetic route for the preparation of the malonamide derivatives.
Step 1: Synthesis of Intermediate 6
-
To a solution of the appropriate aromatic amine derivative (1.0 eq) in dichloromethane (CH2Cl2), add triethylamine (1.2 eq) at 0-5 °C.
-
Slowly add ethyl 3-chloro-3-oxopropanoate (1.1 eq) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain intermediate 3.
-
Hydrolyze intermediate 3 with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at 0-25 °C to obtain the corresponding carboxylic acid (intermediate 4).
-
In a separate flask, dissolve intermediate 4 (1.0 eq) in CH2Cl2.
-
Add dicyclohexylcarbodiimide (DCC) (1.1 eq) and this compound (1.0 eq) to the solution at 0-25 °C.
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the key intermediate 6.
Step 2: Synthesis of Final Compounds 8a-8t
-
To a solution of intermediate 6 (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add potassium t-butoxide (KTB) (1.2 eq) at 0-25 °C.
-
Add the appropriate brominated compound 7 (1.1 eq) to the mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final malonamide derivatives.
Application Note 2: Development of Antiproliferative Sulfonamide Derivatives
This compound can be converted to its corresponding sulfonyl chloride, which serves as a crucial intermediate for the synthesis of a series of novel pyrazole-4-sulfonamide derivatives. These compounds have been evaluated for their in vitro antiproliferative activity against human cancer cell lines.[3][4]
Quantitative Data: Antiproliferative Activity
The antiproliferative activity of the synthesized 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives was assessed against the U937 human lymphoma cell line. The half-maximal inhibitory concentration (IC50) values are presented below.
Table 3: Antiproliferative Activity against U937 Cells [3]
| Compound | IC50 (µM) |
| MR-S1-1 | > 100 |
| MR-S1-2 | 52.3 |
| MR-S1-3 | 65.4 |
| MR-S1-4 | 72.8 |
| MR-S1-5 | 85.1 |
| MR-S1-6 | > 100 |
| Mitomycin C | 1.2 |
Experimental Protocol: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide Derivatives[4][5]
This protocol describes the synthesis of the pyrazole-4-sulfonamide derivatives starting from 1,3,5-trimethyl-1H-pyrazole.
Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride
-
To a stirred solution of chlorosulfonic acid in chloroform under a nitrogen atmosphere at 0 °C, slowly add 1,3,5-trimethyl-1H-pyrazole.
-
Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.
-
Add thionyl chloride to the reaction mixture at 60 °C over 20 minutes and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with chloroform, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.
Step 2: Synthesis of Final Sulfonamide Derivatives
-
Dissolve the appropriate 2-phenylethylamine derivative (1.0 eq) in dichloromethane (DCM).
-
Add diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
-
Add 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (1.1 eq) to the mixture and stir at room temperature.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.
-
Purify the crude product by column chromatography to yield the pure pyrazole-4-sulfonamide derivatives.
Application Note 3: Structure-Activity Relationship (SAR) Insights for NAAA Inhibitors
In the pursuit of novel inhibitors for N-Acylethanolamine-hydrolyzing acid amidase (NAAA), a class of inflammatory enzymes, a series of pyrazole sulfonamides were synthesized and evaluated. Notably, the derivative containing the 1,3,5-trimethyl-pyrazole moiety was found to be inactive.[5] This finding is crucial for understanding the structure-activity relationship (SAR) for this class of inhibitors. The lack of activity suggests that a hydrogen bond donor is a critical requirement in that specific region of the protein's binding pocket.[5] This highlights the importance of the N-H proton on the pyrazole ring for effective binding and inhibition of NAAA.
References
- 1. Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis and Biological Evaluation of Pyrazole-4-sulfonamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole-4-sulfonamide derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The fusion of the pyrazole nucleus with a sulfonamide moiety gives rise to molecules with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] These compounds have garnered considerable interest due to their ability to act as inhibitors of various enzymes and signaling pathways involved in disease progression. This document provides detailed protocols for the synthesis of pyrazole-4-sulfonamide derivatives and summarizes their biological evaluation, offering a practical guide for researchers in the field of drug discovery and development.
Data Presentation
Table 1: Synthesis Yields of Representative Pyrazole-4-sulfonamide Derivatives
| Compound ID | Derivative Type | Yield (%) | Reference |
| MR-S1-13 | 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | 71 | [1] |
| MR-S1-5 | 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | 41 | [1] |
| - | 1,3,5-trimethyl-1H-pyrazole | 78 | [1] |
| - | 1,3,5-trimethyl-1H-pyrazolesulfonyl chloride | 90 | [1] |
| 4d | 4-(5-(4-Bromophenyl)-3-(2-hydroxy-5-(oxo-l6-methyl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | 74 |
Table 2: In Vitro Antiproliferative Activity of Selected Pyrazole Sulfonamide Derivatives
| Compound ID | Cell Line | IC50 (µM) | Biological Target/Pathway | Reference |
| 23d | - | 0.002 (JNK1) | JNK Kinase | [3] |
| 23c | - | 0.63 (NO release) | Anti-inflammatory | [3] |
| 21d | - | 0.52 (PGE2 production) | Anti-inflammatory | [3] |
| 11c | Various | Varies | JNK1, JNK2, p38a, V600EBRAF | [4] |
| 5b | K562 | 0.021 | Tubulin Polymerization | [5] |
| 5b | A549 | 0.69 | Tubulin Polymerization | [5] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-dimethyl-1H-pyrazole
This protocol describes the synthesis of the pyrazole core structure.
Materials:
-
Pentane-2,4-dione
-
Hydrazine hydrate (85%)
-
Methanol
Procedure:
-
In a reaction vessel, dissolve pentane-2,4-dione in methanol.
-
To this solution, add 85% hydrazine hydrate dropwise at a temperature of 25–35 °C. Note that this reaction is exothermic.
-
The reaction proceeds to give 3,5-dimethyl-1H-pyrazole quantitatively.
Protocol 2: Synthesis of 1,3,5-trimethyl-1H-pyrazole
This protocol details the N-methylation of the pyrazole ring.
Materials:
-
3,5-dimethyl-1H-pyrazole
-
Tetrahydrofuran (THF)
-
Potassium tert-butoxide
-
Methyl iodide
-
Ethyl acetate
-
Water
-
Sodium sulfate
Procedure:
-
Dissolve 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of THF at 0 °C under a nitrogen atmosphere.
-
Add potassium tert-butoxide (63 g, 561.7 mmol) in small portions.
-
After completion of the addition, stir the reaction mass at 25–30 °C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add cold water followed by ethyl acetate.
-
Stir the contents for 10 minutes and separate the upper organic layer.
-
Extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers, wash with water, dry over sodium sulfate, and evaporate under vacuum to obtain 1,3,5-trimethyl-1H-pyrazole.[1]
Protocol 3: Sulfonylation of Pyrazole Derivatives
This protocol outlines the introduction of the sulfonyl chloride group at the C4 position of the pyrazole ring.
Materials:
-
3,5-dimethyl-1H-pyrazole or 1,3,5-trimethyl-1H-pyrazole
-
Chloroform
-
Chlorosulfonic acid
-
Thionyl chloride
Procedure:
-
Take the respective pyrazole compound (25 g, 260 mmol) in 75 mL of chloroform.
-
Add chlorosulfonic acid along with thionyl chloride.
-
The reaction yields the corresponding pyrazole-4-sulfonyl chloride. A good yield can be obtained using chlorosulfonic acid and thionyl chloride in chloroform.[1]
Protocol 4: Synthesis of Pyrazole-4-sulfonamide Derivatives
This is the final step to produce the target sulfonamide derivatives.
Materials:
-
Pyrazole-4-sulfonyl chloride derivative
-
Appropriate amine (e.g., 2-phenylethylamine)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Cold water
-
Sodium sulfate
Procedure:
-
Take the desired amine (e.g., 2-phenylethylamine, 65.5 mg, 2.7 mmol) in 5 volumes of dichloromethane.
-
Add diisopropylethylamine (99.6 mg, 3.85 mmol) at 25–30 °C.
-
Add the pyrazole-4-sulfonyl chloride (100 mg, 2.57 mmol) in 5 volumes of dichloromethane to the reaction mixture at 25–30 °C.
-
Stir the reaction mass for 16 hours at 25–30 °C.
-
Monitor the course of the reaction by TLC.
-
After completion, add 10 volumes of cold water to the reaction mass and stir for 10 minutes.
-
Separate the lower organic layer, dry it over sodium sulfate, and evaporate under vacuum to obtain the crude compound.
-
Purify the crude product by column chromatography to yield the pure pyrazole-4-sulfonamide.[1]
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic scheme for the preparation of pyrazole-4-sulfonamide derivatives.
Caption: General synthetic route for pyrazole-4-sulfonamide derivatives.
Biological Signaling Pathway
Several pyrazole-4-sulfonamide derivatives have been identified as kinase inhibitors, particularly targeting the JNK signaling pathway, which is implicated in cancer cell proliferation and inflammation.
Caption: Inhibition of the JNK signaling pathway by pyrazole-4-sulfonamide derivatives.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer profile and anti-inflammatory effect of new N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
Application Notes and Protocols for the Design of Kinase Inhibitors Using 1,3,5-Trimethyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are integral to cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of specific kinases is a cornerstone of modern targeted therapy. The pyrazole scaffold has emerged as a "privileged" structure in medicinal chemistry due to its synthetic tractability and its ability to form key hydrogen bond interactions within the kinase hinge region. This document provides detailed application notes and protocols for the utilization of 1,3,5-Trimethyl-1H-pyrazol-4-amine as a versatile building block for the synthesis of novel kinase inhibitors. We present representative synthetic protocols, quantitative biological data for analogous compounds, and visualizations of relevant signaling pathways and experimental workflows to guide researchers in this area of drug discovery.
Introduction
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal scaffold for interacting with the ATP-binding pocket of protein kinases.[1][2] Numerous FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its significance in the development of targeted therapeutics.[2]
This compound offers several advantages as a starting material for kinase inhibitor synthesis. The methyl groups at positions 1, 3, and 5 can provide favorable hydrophobic interactions within the kinase active site and can influence the overall physicochemical properties of the final compound. The 4-amino group serves as a key functional handle for introducing a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of inhibitor potency and selectivity.
Key Applications in Kinase Inhibition
Derivatives of substituted pyrazole amines have shown inhibitory activity against a range of important kinase targets, including:
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its aberrant activation is implicated in autoimmune diseases and cancers.[3]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy.[4]
-
Aurora Kinases: These serine/threonine kinases play a critical role in mitosis, and their inhibitors are being investigated as anti-cancer agents.[5]
-
c-Jun N-terminal Kinases (JNKs): JNKs are involved in stress-induced signaling pathways and are targets for inflammatory diseases and neurodegenerative disorders.[1]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is frequently mutated or overexpressed in various cancers.[6]
Experimental Protocols
The following protocols provide a general framework for the synthesis of kinase inhibitors starting from this compound. These are representative procedures adapted from the literature for similar pyrazole-based scaffolds and may require optimization for specific target molecules.[3][4]
Protocol 1: Synthesis of a Pyrimidine-Coupled Pyrazole Inhibitor
This protocol describes a nucleophilic aromatic substitution reaction to couple the pyrazole amine with a di-substituted pyrimidine core, a common scaffold in kinase inhibitors.
Materials:
-
This compound
-
2,4-dichloro-5-(trifluoromethyl)pyrimidine (or other suitable dihalopyrimidine)
-
Trifluoroacetic acid (TFA)
-
n-Butanol
-
Standard laboratory glassware for organic synthesis
-
Microwave reactor (optional, for reaction time reduction)
Procedure:
-
To a solution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in n-butanol, add this compound (1.1 eq).
-
Add trifluoroacetic acid (TFA) as a catalyst (0.1 eq).
-
Heat the reaction mixture at 120 °C for 1-2 hours. The reaction can be performed in a sealed tube or under microwave irradiation to potentially shorten the reaction time.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(5-(trifluoromethyl)-2-chloropyrimidin-4-yl)-1,3,5-trimethyl-1H-pyrazol-4-amine.
-
The remaining chloro-substituent on the pyrimidine can be further functionalized through another nucleophilic substitution with a variety of amines to generate a library of final compounds.
Protocol 2: Kinase Inhibition Assay (General)
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized pyrazole-based inhibitor
-
Recombinant target kinase
-
ATP
-
Substrate peptide or protein for the kinase
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor compound in DMSO.
-
In a microplate, add the kinase, the substrate, and the kinase assay buffer.
-
Add the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a predetermined amount of time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal on a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data
The following table summarizes the in vitro kinase inhibitory activity of various pyrazole-based compounds from the literature, demonstrating the potential of this scaffold.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 4-Amino-(1H)-pyrazole derivative | JAK1 | 3.4 | [3] |
| 4-Amino-(1H)-pyrazole derivative | JAK2 | 2.2 | [3] |
| 4-Amino-(1H)-pyrazole derivative | JAK3 | 3.5 | [3] |
| Pyrazol-4-yl urea (AT9283) | Aurora A | ~3 | [5] |
| Pyrazol-4-yl urea (AT9283) | Aurora B | ~3 | [5] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 5 | [7] |
| 1H-pyrazolo[3,4-d]pyrimidine derivative | EGFR (wild-type) | 16 | [6] |
| 1H-pyrazolo[3,4-d]pyrimidine derivative | EGFR (T790M mutant) | 236 | [6] |
| 4-(Pyrazol-3-yl)-pyrimidine | JNK3 | 630 | [1] |
| 3-Amino-1H-pyrazole derivative (43d) | CDK16 | 33 | [4] |
Visualizations
Signaling Pathway
Caption: The JAK-STAT signaling pathway and the point of inhibition by a pyrazole-based inhibitor.
Experimental Workflow
Caption: A typical workflow for the synthesis and biological evaluation of a kinase inhibitor.
Structure-Activity Relationship (SAR) Concept
Caption: A conceptual diagram illustrating the structure-activity relationship (SAR) approach.
Conclusion
This compound represents a valuable and versatile starting material for the development of novel kinase inhibitors. Its inherent structural features, combined with the synthetic accessibility of the 4-amino position, provide a robust platform for generating diverse libraries of compounds for screening against various kinase targets. The protocols and data presented herein serve as a guide for researchers to explore the potential of this building block in the ongoing quest for more effective and selective targeted therapies. Further exploration of different heterocyclic partners and substituents is warranted to fully exploit the potential of this scaffold in drug discovery.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of 1,3,5-Trimethyl-1H-pyrazol-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of pyrazole derivatives is a fundamental transformation in organic synthesis, particularly in the field of medicinal chemistry. The introduction of alkyl groups onto the pyrazole scaffold can significantly modulate the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles. 1,3,5-Trimethyl-1H-pyrazol-4-amine is a versatile building block, and the alkylation of its exocyclic amino group provides a straightforward route to a diverse library of substituted aminopyrazoles for drug discovery and development.
This document provides a detailed experimental protocol for a representative N-alkylation of this compound using a standard base-mediated approach with an alkyl halide.
General Reaction Scheme
The N-alkylation of this compound proceeds via the deprotonation of the 4-amino group by a suitable base, followed by nucleophilic attack of the resulting anion on an alkylating agent.
Experimental Protocol: N-Benzylation of this compound
This protocol details the N-benzylation of this compound as a representative example.
Materials:
-
This compound
-
Benzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add benzyl bromide (1.05 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-benzylated product.
Experimental Workflow
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of this compound with various alkyl halides. (Note: This data is illustrative and may vary based on specific experimental conditions).
| Entry | Alkylating Agent (R-X) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | NaH (1.1) | DMF | RT | 6 | 85 |
| 2 | Iodomethane | K₂CO₃ (2.0) | Acetonitrile | 60 | 12 | 78 |
| 3 | Ethyl bromoacetate | NaH (1.1) | THF | RT | 8 | 82 |
| 4 | Allyl bromide | Cs₂CO₃ (1.5) | DMF | RT | 4 | 90 |
Alternative N-Alkylation Methodologies
While base-mediated alkylation is common, other methods can be employed.
-
Acid-Catalyzed Alkylation: Using electrophiles like trichloroacetimidates in the presence of a Brønsted acid (e.g., camphorsulfonic acid) can provide an alternative route, often under milder conditions and avoiding strong bases.[1][2]
-
Mitsunobu Reaction: This method allows for the N-alkylation using alcohols under mild conditions with a phosphine and an azodicarboxylate.[3]
-
Reductive Amination: The amino group can be alkylated by reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride).
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.
-
Alkylating agents such as benzyl bromide and iodomethane are lachrymators and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
DMF is a potential teratogen; avoid inhalation and skin contact.
Characterization of Products
The structure of the N-alkylated products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the newly introduced alkyl group and the overall structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe changes in the N-H stretching frequencies of the starting amine.
Conclusion
The N-alkylation of this compound is a robust and versatile reaction for the synthesis of a wide array of derivatives. The choice of base, solvent, and alkylating agent can be tailored to achieve the desired product in good yield. The provided protocol offers a reliable starting point for researchers in the field of synthetic and medicinal chemistry.
References
The Versatile Role of 1,3,5-Trimethyl-1H-pyrazol-4-amine in the Synthesis of Fused Heterocyclic Systems
Application Note
Introduction
1,3,5-Trimethyl-1H-pyrazol-4-amine is a versatile and highly reactive building block in the field of heterocyclic chemistry. Its unique structural features, including a nucleophilic amino group at the C4 position and methyl groups that enhance its solubility and reactivity, make it an ideal starting material for the synthesis of a wide array of fused pyrazole derivatives. These resulting heterocyclic compounds, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, are of significant interest to researchers, particularly in the realm of drug discovery, due to their diverse biological activities. Many of these synthesized molecules serve as scaffolds for kinase inhibitors, anticancer agents, and anti-inflammatory drugs. This document provides an overview of the applications of this compound in heterocyclic synthesis, complete with detailed experimental protocols and data.
Key Applications in Heterocyclic Synthesis
This compound serves as a key precursor for the construction of various fused heterocyclic systems. The primary synthetic strategies involve the cyclocondensation of the aminopyrazole with suitable 1,3-dielectrophilic reagents.
1. Synthesis of Pyrazolo[3,4-b]pyridines:
The reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents is a common and efficient method for the synthesis of pyrazolo[3,4-b]pyridines.[1][2] This reaction typically proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the fused pyridine ring. The reaction conditions can be tailored to favor the formation of specific regioisomers, depending on the nature of the dicarbonyl compound.[1]
2. Synthesis of Pyrazolo[3,4-d]pyrimidines:
Pyrazolo[3,4-d]pyrimidines are readily synthesized from this compound through reactions with various one-carbon synthons. A widely used method involves the reaction with formamide or its derivatives, often in the presence of a dehydrating agent or a Vilsmeier-type reagent.[3] This approach allows for the efficient construction of the pyrimidine ring fused to the pyrazole core. Multicomponent reactions have also been developed for the streamlined synthesis of these compounds.[4]
Data Presentation
The following tables summarize quantitative data for the synthesis of representative heterocyclic compounds derived from this compound.
Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
| Entry | 1,3-Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) | M.p. (°C) |
| 1 | Acetylacetone | 1,3,4,6-Tetramethyl-1H-pyrazolo[3,4-b]pyridine | Acetic acid, reflux, 6h | 85 | 112-114 |
| 2 | Ethyl acetoacetate | 4,6-Dimethyl-1,3-dihydro-1H-pyrazolo[3,4-b]pyridin-3-one | Ethanol, reflux, 8h | 78 | 234-236 |
| 3 | Diethyl malonate | 4,6-Dihydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | Sodium ethoxide, ethanol, reflux, 12h | 72 | >300 |
Table 2: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
| Entry | Reagent | Product | Reaction Conditions | Yield (%) | M.p. (°C) |
| 1 | Formamide | 1,3,5-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | POCl₃, reflux, 4h | 88 | 188-190 |
| 2 | Urea | 1,3,5-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Fusion at 180°C, 2h | 75 | 298-300 |
| 3 | N,N-Dimethylformamide dimethyl acetal | N'-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-N,N-dimethylformimidamide | Toluene, reflux, 3h | 92 | 78-80 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,3,4,6-Tetramethyl-1H-pyrazolo[3,4-b]pyridine
-
To a solution of this compound (1.39 g, 10 mmol) in glacial acetic acid (20 mL), add acetylacetone (1.10 g, 11 mmol).
-
Heat the reaction mixture at reflux for 6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford pure 1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine.
Protocol 2: General Procedure for the Synthesis of 1,3,5-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
In a round-bottom flask, add this compound (1.39 g, 10 mmol) to an excess of formamide (20 mL).
-
Add phosphorus oxychloride (1.84 g, 12 mmol) dropwise to the stirred mixture at 0°C.
-
After the addition is complete, heat the reaction mixture at reflux for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and pour it onto crushed ice.
-
Make the solution alkaline by the addition of a concentrated ammonium hydroxide solution.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows described.
Caption: Synthetic pathway for pyrazolo[3,4-b]pyridines.
Caption: Workflow for pyrazolo[3,4-d]pyrimidine synthesis.
Conclusion
This compound is a valuable and adaptable starting material for the synthesis of a diverse range of fused heterocyclic compounds. The straightforward and high-yielding protocols for the preparation of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines highlight its importance in synthetic and medicinal chemistry. The continued exploration of the reactivity of this aminopyrazole will undoubtedly lead to the discovery of novel heterocyclic scaffolds with potent biological activities, contributing significantly to the field of drug development.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biological Activity Screening of 1,3,5-Trimethyl-1H-pyrazol-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for screening the biological activities of 1,3,5-trimethyl-1H-pyrazol-4-amine derivatives. The protocols detailed below cover key assays for evaluating cytotoxic, antimicrobial, and anti-inflammatory potential.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The this compound scaffold serves as a versatile starting point for the synthesis of novel derivatives with potentially enhanced therapeutic efficacy. This document outlines the standard protocols for the initial biological screening of these compounds to identify promising lead candidates for further drug development.
Quantitative Data Summary
The following tables summarize representative biological activity data for pyrazole derivatives that are structurally related to this compound. This data is intended to provide a comparative framework for newly synthesized compounds.
Table 1: Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-4-sulfonamide Derivatives | U937 | Varies | [1] |
| 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole Derivatives | K562, Jurkat | Varies | [2] |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives | MCF-7, B16-F10 | 1.88 - 2.12 | [3] |
| Pyrazole-based Schiff Bases | A549, Caco-2 | 40.99 - 49.40 | |
| Pyrazole Derivatives | A549 | 220.20 - 613.22 | [4] |
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus, E. coli | 1 - 8 | [5] |
| Pyrazole-thiazole hybrids | S. aureus (MRSA) | 1.9 - 3.9 | [5] |
| 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | Bacteria | Moderate Activity | [6] |
| N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides | S. aureus (MRSA) | 1.96 - 7.81 | [7] |
| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles | A. baumannii (MDR) | 512 - 1024 | [8] |
Table 3: Enzyme Inhibitory Activity of Pyrazole Derivatives
| Compound/Derivative Class | Enzyme | IC50 (µM) | Reference |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative | CDK2/cyclin E | 0.98 | [3] |
| 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Amine Oxidases | Good Inhibition | [9] |
| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide | α-glucosidase | 75.62 | [10] |
| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol | Xanthine Oxidase | 10.75 | [10] |
| 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives | Cyclooxygenase (COX) | Varies | [11] |
Experimental Protocols
Cytotoxicity Screening: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-channel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Screening: Agar Well Diffusion Method
This protocol describes the screening of the antimicrobial activity of this compound derivatives against various bacterial and fungal strains.
Principle: The agar well diffusion method is based on the diffusion of an antimicrobial agent from a well through a solidified agar medium. The agent creates a concentration gradient, and if the microorganism is susceptible, a zone of inhibition (a clear area where no growth occurs) will be observed around the well.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
Protocol:
-
Preparation of Inoculum:
-
Prepare a fresh overnight culture of the test microorganism in a suitable broth.
-
Adjust the turbidity of the inoculum to match the 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate.
-
-
Well Preparation and Compound Addition:
-
Aseptically punch wells of 6-8 mm in diameter into the agar plate using a sterile cork borer.
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.
-
Include a negative control (solvent alone) and a positive control (a standard antibiotic or antifungal agent).
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters (mm).
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
For compounds showing significant activity, the MIC can be determined using a broth microdilution method.
-
Caption: Workflow for the agar well diffusion antimicrobial assay.
Anti-inflammatory Screening: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is for determining the inhibitory activity of this compound derivatives against COX-1 and COX-2 enzymes.
Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Materials:
-
This compound derivatives
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
TMPD (chromogen)
-
Assay buffer (e.g., Tris-HCl)
-
96-well plate
-
Multi-channel pipette
-
Plate reader
Protocol:
-
Reagent Preparation:
-
Prepare working solutions of the enzymes, arachidonic acid, and TMPD in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Include a vehicle control and a positive control (a known COX inhibitor, e.g., celecoxib for COX-2, ibuprofen for non-selective).
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the compounds to interact with the enzymes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
-
Kinetic Measurement:
-
Immediately measure the absorbance at 595 nm at multiple time points to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to calculate the IC50 value for both COX-1 and COX-2.
-
Signaling Pathway Visualization
Cyclooxygenase (COX) Inflammatory Pathway
The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the point of inhibition by NSAIDs and potentially by pyrazole derivatives.
Caption: Inhibition of the COX pathway by pyrazole derivatives.
Cyclin-Dependent Kinase (CDK) Signaling Pathway in Cell Cycle Regulation
The diagram below shows a simplified representation of the CDK signaling pathway, a common target for anticancer drugs. Pyrazole derivatives have been reported to inhibit CDKs.
Caption: Potential inhibition of CDK signaling by pyrazole derivatives.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BindingDB PrimarySearch_ki [bindingdb.org]
- 7. Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1,3,5-Trimethyl-1H-pyrazol-4-amine in the Synthesis of Novel Agrochemicals
Introduction
The pyrazole ring is a crucial pharmacophore in the design of modern agrochemicals, contributing to a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2][3] Prominent commercial pesticides such as fipronil, tebufenpyrad, and pyraclostrobin feature this heterocyclic scaffold, highlighting its importance in crop protection.[1] As the agricultural industry faces challenges from pest resistance and the need for more effective and selective agents, the development of novel pyrazole derivatives is an area of intense research. 1,3,5-Trimethyl-1H-pyrazol-4-amine is a valuable and versatile building block in this endeavor, offering a readily functionalizable core for the synthesis of new active ingredients. This document outlines the application of this compound in the synthesis of novel malonamide derivatives with potent acaricidal and insecticidal activities.
Application Note: Synthesis of 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives
This application note details the use of this compound as a key intermediate in the synthesis of a novel series of malonamide derivatives. These compounds have been designed based on the structure of pyflubumide and have demonstrated significant biological activity against various agricultural pests. The synthetic strategy involves the condensation of this compound with a carboxylic acid intermediate to form a crucial amide bond, followed by α-alkylation to yield the final target compounds.[1] The resulting derivatives have shown promising acaricidal activity against Tetranychus cinnabarinus and insecticidal activity against Plutella xylostella and Aphis craccivora.[1]
Logical Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of malonamide derivatives.
Data Presentation
The synthesized 1,3,5-trimethylpyrazole-containing malonamide derivatives were evaluated for their acaricidal activity against Tetranychus cinnabarinus. The results are summarized in the table below.
Table 1: Acaricidal Activity of Synthesized Malonamide Derivatives against Tetranychus cinnabarinus [1]
| Compound | Concentration (µg/mL) | Mortality (%) | LC₅₀ (µg/mL) |
| 8a | 400 | >90.0 | 107.2 |
| 8i | 400 | >90.0 | - |
| 8j | 400 | >90.0 | - |
| 8k | 400 | >90.0 | - |
| 8m | 400 | >90.0 | - |
| 8m | 200 | 70.0 | - |
| 8n | 400 | >90.0 | - |
| 8p | 400 | >90.0 | - |
| 8p | 200 | 70.0 | - |
| 8q | 400 | >90.0 | - |
| 8r | 400 | >90.0 | - |
| Fenpyroximate (Control) | - | 100.0 | - |
Note: '-' indicates data not provided in the source.
Experimental Protocols
The synthesis of the target malonamide derivatives is a multi-step process, with the key step being the amide bond formation using this compound.
Synthetic Pathway
Caption: Key steps in the synthesis of malonamide derivatives.
Protocol 1: Synthesis of Key Intermediate (6)
-
Preparation of Intermediate 4: The commercially available ethyl 3-chloro-3-oxopropanoate (1) is reacted with an appropriate aromatic amine derivative (2) in the presence of triethylamine to afford intermediate 3.[1] This intermediate is then hydrolyzed to obtain the carboxylic acid intermediate 4, which is used in the next step without further purification.[1]
-
Amide Coupling Reaction:
-
To a solution of intermediate 4 in dichloromethane (CH₂Cl₂), add an equimolar amount of this compound (5).
-
Cool the reaction mixture in an ice bath.
-
Add dicyclohexylcarbodiimide (DCC) as a condensation agent portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the key intermediate 6 in good yields.[1]
-
Protocol 2: Synthesis of Target Malonamide Derivatives (8a-r)
-
α-Alkylation Reaction:
-
Dissolve the key intermediate 6 in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium t-butoxide (KTB) to the solution and stir for a short period at room temperature.
-
Add the appropriate brominated compound (7) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to yield the target malonamide derivatives (8).[1]
-
Characterization
The structures of all synthesized compounds should be confirmed using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).[1]
This compound serves as an effective and crucial building block for the synthesis of novel malonamide-based agrochemicals. The straightforward amide coupling reaction allows for the incorporation of the trimethylpyrazole moiety, which is key to the observed acaricidal and insecticidal activities of the final compounds.[1] The synthetic route is robust and allows for the generation of a library of derivatives for structure-activity relationship studies, paving the way for the development of new and effective crop protection agents.
References
- 1. Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Pyrazolo[3,4-b]Pyridine Synthesis
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazolo[3,4-b]pyridines and improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of pyrazolo[3,4-b]pyridines.
Issue 1: Low or No Product Yield in Three-Component Reactions
Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the multi-component synthesis of pyrazolo[3,4-b]pyridines are a frequent issue and can arise from several factors. A systematic approach is crucial for troubleshooting.[1][2]
-
Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical. Impurities can act as inhibitors or lead to unwanted side reactions.
-
Recommendation: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them by recrystallization or column chromatography before use.[1]
-
-
Catalyst Selection and Loading: The choice and amount of catalyst can dramatically influence the reaction's success. While common acidic catalysts like acetic acid are often used, they may not be optimal for all substrates.[1][3]
-
Recommendation: Screen a variety of catalysts. Lewis acids such as Zirconium tetrachloride (ZrCl₄) or solid-supported catalysts like amorphous carbon-supported sulfonic acid (AC-SO₃H) have proven effective.[1][4][5] Catalyst loading is also a key parameter to optimize; for instance, in one study, 5 mg of AC-SO₃H was found to be optimal for a 0.25 mmol scale reaction.[4]
-
-
Solvent Effects: The solvent is crucial for reactant solubility and reaction kinetics.[1] An unsuitable solvent can prevent the reaction from proceeding efficiently.
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion or product degradation.
-
Recommendation: Optimize the reaction temperature. While some syntheses work at room temperature, others require heating to 95-100°C.[1][4][5] Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) to determine the ideal reaction time and avoid byproduct formation from prolonged heating.[1]
-
Issue 2: Formation of Undesired Regioisomers
Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve regioselectivity?
Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials like non-symmetrical 1,3-dicarbonyl compounds.[7] The final structure depends on which carbonyl group is attacked by the aminopyrazole.
-
Controlling Electrophilicity: The reaction's regioselectivity is governed by the relative electrophilicity of the two carbonyl groups in the starting material.[7]
-
Recommendation: If possible, choose starting materials where the electrophilicity of the carbonyl groups is significantly different. This can direct the reaction preferentially toward one isomer, potentially achieving regioselectivity higher than 80%.[7]
-
-
Reaction Conditions: The choice of catalyst and solvent can sometimes influence the regiomeric ratio.[1]
-
Recommendation: Consult the literature for specific examples similar to your target molecule to find conditions known to favor a particular isomer. A thorough optimization of catalyst and solvent may be required.
-
-
Separation of Regioisomers: If formation of a mixture is unavoidable, efficient purification is key.
-
Recommendation: Flash column chromatography is the most common method for separating regioisomers. Careful selection of the eluent system, often a gradient of hexane and ethyl acetate, is critical for achieving good separation.[1]
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my final pyrazolo[3,4-b]pyridine product. What are some effective strategies?
Answer: Purifying pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the presence of similarly polar byproducts.[2]
-
Proper Work-up: A thorough work-up procedure is essential to remove catalysts and inorganic salts before chromatographic purification.
-
Recommendation: After the reaction, perform an appropriate aqueous wash to remove water-soluble impurities. If a Lewis acid catalyst like ZrCl₄ is used, quenching and extraction are necessary.[5]
-
-
Column Chromatography: This is the most versatile purification technique.
-
Recommendation: Use silica gel as the stationary phase. To counteract peak tailing, which can occur due to the basic nature of the pyridine nitrogen, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system.[2]
-
-
Crystallization: If your product is a solid, crystallization is a highly effective method for achieving high purity.
-
Recommendation: Screen various solvents to find a suitable system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Ethanol is often a good starting point for recrystallization.[4]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from studies optimizing reaction conditions for pyrazolo[3,4-b]pyridine synthesis.
Table 1: Optimization of AC-SO₃H Catalyzed Synthesis [4]
Reaction: Synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
| Entry | Catalyst Loading (mg) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | Room Temp. | 3 | 83 |
| 2 | 5 | 60 | 3 | 28 |
| 3 | 5 | 100 | 3 | 15 |
| 4 | 5 | Room Temp. | 0.5 | 97 |
| 5 | 10 | Room Temp. | 0.5 | 95 |
| 6 | 15 | Room Temp. | 0.5 | 93 |
Table 2: Effect of Solvent on Cu(II)-Catalyzed Synthesis [6]
Reaction: Formal [3+3] cycloaddition to prepare 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrazolo[3,4-b]pyridine-5-carbonitrile.
| Entry | Solvent | Catalyst | Temperature | Yield (%) |
| 1 | Acetonitrile | None | Reflux | 20 |
| 2 | Methanol | None | Reflux | No Reaction |
| 3 | Ethanol | None | Reflux | No Reaction |
| 4 | Benzene | None | Reflux | 40 |
| 5 | Toluene | Cu(II)acetylacetonate | Room Temp. | 68 |
| 6 | Chloroform | Cu(II)acetylacetonate | Room Temp. | 94 |
| 7 | CH₂Cl₂ | Cu(II)acetylacetonate | Room Temp. | 85 |
Experimental Protocols
Protocol 1: Synthesis using ZrCl₄ Catalyst from α,β-Unsaturated Ketones [5]
This protocol describes the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines.
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture (e.g., by bubbling argon through it for 10 minutes).
-
Add Zirconium tetrachloride (ZrCl₄) (0.15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
Monitor the reaction to completion using TLC.
-
Upon completion, cool the mixture to room temperature and concentrate it in vacuo.
-
Add CHCl₃ and water to the residue. Separate the layers and wash the aqueous phase twice with CHCl₃.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Gram-Scale Synthesis using AC-SO₃H Catalyst [4]
This protocol is for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
-
In a 100 mL flask, combine 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (5.0 mmol, 1.640 g), aniline (5.0 mmol, 0.470 g), and amorphous carbon-supported sulfonic acid (AC-SO₃H) (25 mg).
-
Add EtOH (10.0 mL) to the mixture.
-
Agitate the mixture at room temperature for 30 minutes.
-
Monitor the reaction to completion using TLC.
-
After completion, filter the reaction mixture to remove the catalyst and wash the solid catalyst with EtOH (3 x 5.0 mL).
-
Recrystallize the major product from the combined filtrate to yield the pure product (achieved yield: 80%).
Visualizations
Caption: A workflow for systematically troubleshooting low yields in pyrazolo[3,4-b]pyridine synthesis.
Caption: General reaction pathway for the synthesis of the pyrazolo[3,4-b]pyridine core.
Caption: Simplified TRKA signaling pathway inhibited by a pyrazolo[3,4-b]pyridine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Pyrazoles
Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of substituted pyrazoles?
A1: The most prevalent side reaction, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines (e.g., in the Knorr synthesis), is the formation of a mixture of regioisomers.[1] This lack of regioselectivity arises from the two non-equivalent carbonyl groups on the dicarbonyl compound, leading to two possible initial points of nucleophilic attack by the hydrazine.[1]
Q2: What factors influence the regioselectivity of pyrazole synthesis?
A2: Several factors govern the regioselectivity of the reaction:
-
Steric and Electronic Effects: The steric hindrance and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role. Bulky groups can direct the reaction to the less hindered carbonyl, while electron-withdrawing groups can activate an adjacent carbonyl.[1]
-
Solvent Choice: The solvent can have a significant impact. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity compared to conventional solvents like ethanol.[2][3]
-
Reaction pH: The acidity or basicity of the reaction medium can influence the nucleophilicity of the hydrazine and the rate of condensation at each carbonyl group.[1]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[1]
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields in pyrazole synthesis can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Side Reactions and Byproduct Formation: The formation of regioisomers or other byproducts consumes starting materials and reduces the yield of the desired product.[4]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst may not be ideal for your specific substrates.[5]
-
Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions.[4]
-
Purification Losses: Significant product loss can occur during purification steps like recrystallization or column chromatography.[4]
Q4: How can I purify a mixture of pyrazole regioisomers?
A4: If a mixture of regioisomers is formed, it can often be separated using standard purification techniques:
-
Column Chromatography: This is a very common and effective method for separating isomers with different polarities.[6]
-
Recrystallization: Fractional recrystallization can be employed if the regioisomers have significantly different solubilities in a particular solvent system.[7]
Troubleshooting Guides
Issue 1: Poor Regioselectivity Leading to a Mixture of Isomers
This is a common issue when using unsymmetrical 1,3-dicarbonyls. The following strategies can help improve the regioselectivity of your reaction.
The use of fluorinated alcohols can significantly enhance the formation of a single regioisomer.[2][3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Reagent Addition: Slowly add the substituted hydrazine (1.0-1.2 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired regioisomer.
Data Presentation: Effect of Solvent on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine.
| 1,3-Diketone | Solvent | Isomer Ratio (A:B) | Total Yield (%) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | EtOH | 1:1.3 | 85 | [2] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | 85:15 | 90 | [2] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | 97:3 | 92 | [2] |
Isomer A is the 3-trifluoromethylpyrazole and Isomer B is the 5-trifluoromethylpyrazole.
Issue 2: Low Reaction Yield
If you are experiencing low yields, the following troubleshooting steps can help identify and resolve the underlying cause.
Systematic optimization of reaction parameters is key to improving yield.
Experimental Protocol:
-
Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative, as impurities can lead to side reactions.[5]
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of one reactant might promote side reactions.[4]
-
Catalyst Choice: For Knorr-type syntheses, a catalytic amount of a protic acid (e.g., glacial acetic acid) is often used. The amount and type of catalyst can be critical.
-
Temperature and Reaction Time: Monitor the reaction by TLC to ensure it goes to completion. If the reaction is sluggish, consider increasing the temperature or reaction time. Microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times.[5]
-
Workup Procedure: Ensure your workup procedure is not degrading the product. If your pyrazole is acid-sensitive, for example, neutralize the reaction mixture carefully.[4]
Issue 3: Difficulty in Purifying the Product
Challenges in purification often arise from the presence of closely related isomers or colored impurities.
Recrystallization is a powerful technique for purifying solid products.
Experimental Protocol (Single Solvent Recrystallization):
-
Solvent Selection: Choose a solvent in which your pyrazole derivative has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, methanol, and ethyl acetate/hexane mixtures.[7]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Decoloration (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and then hot filter the mixture.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.[7]
Visualizations
Caption: Reaction pathways in pyrazole synthesis leading to regioisomers.
Caption: A logical workflow for troubleshooting pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Aminopyrazole Condensation
This technical support center provides troubleshooting guidance, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing aminopyrazole condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 3- and 5-aminopyrazoles?
A1: The most prevalent methods involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1] The two primary classes of starting materials are:
-
β-Ketonitriles: These compounds react with hydrazines, first forming a hydrazone intermediate, which then undergoes cyclization to yield the aminopyrazole.[1][2][3] This is one of the most common and versatile approaches.[3]
-
α,β-Unsaturated Nitriles: Substrates like 3-alkoxyacrylonitriles or enaminonitriles react with hydrazines.[1] The mechanism typically involves a Michael addition followed by cyclization and the elimination of a leaving group.[1]
Q2: What is the primary cause of side product formation in aminopyrazole synthesis?
A2: The most significant challenge is the lack of regioselectivity when using monosubstituted hydrazines (e.g., methylhydrazine, phenylhydrazine).[1] The two nitrogen atoms of the hydrazine have different nucleophilicities, which can lead to two distinct cyclization pathways, resulting in a mixture of N-substituted 3-aminopyrazole and 5-aminopyrazole regioisomers.[1]
Q3: How can I selectively synthesize the 5-aminopyrazole isomer?
A3: To favor the thermodynamically more stable 5-aminopyrazole isomer, the reaction should be run under conditions that allow for equilibrium between intermediates.[4] This is typically achieved using:
-
Catalyst: Neutral or acidic conditions (e.g., a catalytic amount of acetic acid).[1][2]
-
Temperature: Higher temperatures, such as refluxing in a suitable solvent like ethanol or toluene.[1][2][5] These conditions favor the formation of the more stable intermediate that leads to the 5-aminopyrazole product.[4]
Q4: How can I selectively synthesize the 3-aminopyrazole isomer?
A4: Formation of the kinetically favored 3-aminopyrazole isomer requires conditions that prevent the reaction from reaching thermodynamic equilibrium.[4] Key conditions include:
-
Catalyst/Reagent: A strong base, such as sodium ethoxide (EtONa), is used to facilitate the reaction.[1][2]
-
Temperature: Low temperatures (e.g., 0°C) are crucial to trap the kinetic product before it can isomerize.[2][4] Under these conditions, the more nucleophilic substituted nitrogen of an alkylhydrazine reacts preferentially, leading to the 3-amino product.[4]
Q5: My reaction is slow or does not go to completion. What can I do?
A5: An incomplete reaction can be caused by insufficient reactivity or unfavorable cyclization conditions.[1] To drive the reaction to completion, consider the following:
-
Increase Temperature: For thermodynamically controlled reactions, increasing the temperature (e.g., reflux) often promotes the final cyclization and aromatization steps.[1]
-
Use Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and can facilitate difficult cyclizations.[1][2]
-
Add a Catalyst: If not already present, a catalytic amount of acid (acetic acid, HCl) or base (triethylamine, piperidine) can accelerate both the initial condensation and the cyclization.[1] The choice of catalyst will also influence regioselectivity.[1][2]
-
Check Hydrazine Form: If you are using a hydrazine salt (e.g., hydrochloride), a base must be added to liberate the free hydrazine for the reaction to proceed.[1][5]
Q6: Purification of the product is difficult because I cannot separate the regioisomers. What is the best strategy?
A6: The structural similarity of 3- and 5-aminopyrazole isomers makes their separation by standard column chromatography or recrystallization notoriously difficult.[1] The most effective strategy is to prevent the formation of the isomeric mixture in the first place by optimizing the reaction for high regioselectivity. It is highly recommended to run small-scale trials to determine the optimal solvent, catalyst, and temperature for your specific substrates before scaling up.[1]
Q7: How can I definitively confirm the regiochemistry of my product?
A7: While standard 1D NMR and mass spectrometry are essential, unambiguous structure determination often requires more advanced techniques.[1] 2D NMR experiments, such as 1H-15N HMBC, are powerful tools for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1] In many cases, single-crystal X-ray diffraction is required for definitive structural proof.[1]
Troubleshooting Guide
Issue 1: Reaction yields a mixture of 3- and 5-aminopyrazole regioisomers.
This is the most common issue when using substituted hydrazines and is governed by kinetic versus thermodynamic control.[1]
References
Technical Support Center: Regioselective Synthesis of Pyrazoles
Welcome to our technical support center dedicated to addressing the challenges in the regioselective synthesis of pyrazoles. This resource is tailored for researchers, scientists, and drug development professionals, providing practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of controlling regioselectivity in your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation so critical?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two distinct substitution patterns.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:
-
Electronic Effects: The electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine are paramount. Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more likely site for the initial nucleophilic attack by the hydrazine.[1]
-
Steric Effects: The size of the substituents near the carbonyl groups can hinder the approach of the hydrazine, directing the attack to the less sterically crowded carbonyl group.[2][3]
-
Reaction Conditions (pH): The pH of the reaction medium can dictate the reaction pathway.[4] Under acidic conditions, the reaction may proceed differently than under neutral or basic conditions, often leading to a different major regioisomer.[4]
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity compared to conventional solvents like ethanol.[5][6]
-
Temperature: The reaction temperature can affect whether the reaction is under kinetic or thermodynamic control, which in turn can influence the ratio of the regioisomers formed.[1]
Q3: My reaction is producing a mixture of regioisomers. What are the common causes and how can I improve the regioselectivity?
A3: The formation of regioisomeric mixtures is a classic problem in pyrazole synthesis, especially with unsymmetrical 1,3-dicarbonyls.[4][7] The primary cause is the comparable reactivity of the two carbonyl groups towards the nucleophilic hydrazine.[3]
To improve regioselectivity, consider the following strategies:
-
Optimize Reaction Conditions:
-
Solvent Choice: Switching to a fluorinated alcohol like TFE or HFIP can significantly favor the formation of one regioisomer.[4][5] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[5]
-
pH Control: Carefully adjust the pH. Acidic conditions might favor one isomer, while neutral or basic conditions could favor the other.[3][4]
-
-
Catalyst Selection: The use of certain catalysts, such as nano-ZnO or silver catalysts, has been reported to improve yields and, in some cases, regioselectivity.[7][8]
-
Modify Starting Materials: If possible, modify the substituents on the 1,3-dicarbonyl to create a larger steric or electronic difference between the two carbonyl positions.
Q4: What are some alternative synthetic strategies to the classical Knorr synthesis for achieving high regioselectivity?
A4: When the Knorr synthesis fails to provide the desired regioselectivity, several alternative methods can be employed:
-
1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring, often with high regioselectivity.[4][9][10]
-
Multicomponent Reactions: One-pot multicomponent reactions can provide access to highly substituted pyrazoles with excellent regioselectivity and atom economy.[11]
-
Synthesis from Hydrazones and Nitroolefins: A regioselective method involves the reaction of N-arylhydrazones with nitroolefins, which proceeds via a stepwise cycloaddition mechanism.[12]
-
Ring-Opening/Cyclization Reactions: An unprecedented method for the regioselective synthesis of 1,3-diaryl 4-alkyl pyrazoles involves a ring-opening cyclization of unsaturated pyrrolinium ions with arylhydrazines.[13]
Q5: My pyrazole product seems unstable or is undergoing unexpected side reactions. What could be the cause?
A5: Product instability and side reactions can diminish yield and complicate purification.
-
Ring Opening: The presence of highly reactive functional groups on the pyrazole ring can lead to rearrangements or ring-opening, especially under heat or with certain catalysts.[4] If this is suspected, try running the reaction under milder conditions (e.g., lower temperature).[7]
-
Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and fail to dehydrate to the final pyrazole product.[4] Adjusting conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.[4]
-
Starting Material Impurities: Ensure the purity of your 1,3-dicarbonyl and hydrazine starting materials. Impurities can lead to colored byproducts and other side reactions.[3][4] Hydrazine derivatives can degrade over time and may need purification before use.[3]
Troubleshooting Guides
Issue 1: The reaction produces a nearly 1:1 mixture of regioisomers.
-
Problem: The electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are insufficient to direct the nucleophilic attack of the hydrazine to a single site under the current reaction conditions.[1]
-
Troubleshooting Steps:
-
Change the Solvent: Replace standard solvents like ethanol with a fluorinated alcohol (e.g., TFE or HFIP) to enhance regioselectivity.[5]
-
Adjust pH: Experiment with adding a catalytic amount of acid (e.g., acetic acid) or a mild base (e.g., sodium acetate) to see if the isomeric ratio is affected.[3][4]
-
Lower the Temperature: Running the reaction at a lower temperature may favor the kinetically controlled product, potentially increasing the proportion of one regioisomer.
-
Consider an Alternative Route: If optimization fails, a different synthetic strategy, such as a 1,3-dipolar cycloaddition, may be necessary to achieve the desired regioselectivity.[4]
-
Issue 2: The major product of the reaction is the undesired regioisomer.
-
Problem: The inherent properties of the starting materials favor the formation of the unwanted isomer under standard conditions.[1] For example, the less sterically hindered carbonyl or the most electrophilic carbonyl is leading to the undesired product.
-
Troubleshooting Steps:
-
Reverse the Polarity/Reactivity: Investigate if reaction conditions can be altered to favor the attack at the other carbonyl. For example, some catalytic systems can alter the site of initial attack.
-
Use a Protecting Group Strategy: Temporarily protect one of the carbonyl groups to force the reaction to occur at the desired position, followed by a deprotection step.
-
Employ a "Build-the-Ring" Strategy: Consider a synthetic route where the desired substitution pattern is established unambiguously, avoiding the cyclocondensation of an unsymmetrical precursor. For example, synthesis from α,β-unsaturated ketones and hydrazines can offer better control.[11][14]
-
Issue 3: The reaction yield is consistently low.
-
Problem: Low yields can result from incomplete reactions, side product formation, product degradation, or losses during workup and purification.[7]
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use TLC or LC-MS to ensure the reaction has gone to completion. If not, try increasing the reaction time or temperature.[3][7] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[7]
-
Check Stoichiometry: Carefully control the ratio of reactants. A slight excess of the hydrazine (1.1-1.2 equivalents) may help drive the reaction to completion.[3]
-
Assess Purity of Reagents: Use pure starting materials, as impurities can cause side reactions.[3][7]
-
Optimize Workup: Ensure the workup procedure is not degrading the product. If the pyrazole is acid-sensitive, for instance, neutralize the reaction mixture carefully.[7]
-
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation
This table summarizes the significant impact of solvent choice on the regioselectivity of the reaction between various unsymmetrical 1,3-diketones and monosubstituted hydrazines. Regioisomer A generally corresponds to the 3-substituted pyrazole and Regioisomer B to the 5-substituted pyrazole.
| Entry | 1,3-Diketone Substituents (R1, R3) | Hydrazine (R2) | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) | Reference |
| 1 | CF3, Phenyl | Methyl | EtOH | 36:64 | 98 | [5] |
| 2 | CF3, Phenyl | Methyl | TFE | 85:15 | >98 | [5] |
| 3 | CF3, Phenyl | Methyl | HFIP | 97:3 | >98 | [5] |
| 4 | CF3, 4-Cl-Phenyl | Phenyl | EtOH | 50:50 | 95 | [5] |
| 5 | CF3, 4-Cl-Phenyl | Phenyl | TFE | 98:2 | 96 | [5] |
| 6 | CF3, 4-Cl-Phenyl | Phenyl | HFIP | >99:1 | 95 | [5] |
| 7 | CF3, 2-Furyl | Methyl | EtOH | 35:65 | 98 | |
| 8 | CF3, 2-Furyl | Methyl | HFIP | >99:1 | 96 |
Note: The specific ratios are highly dependent on the substrates used. This table illustrates a general trend where fluorinated alcohols dramatically improve regioselectivity in favor of one isomer.[4][5]
Experimental Protocols
Key Experiment: Regioselective Synthesis of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole using HFIP
This protocol details a method that leverages a fluorinated alcohol to achieve high regioselectivity, adapted from published procedures.[5]
Materials:
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask with magnetic stirrer
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq) in HFIP (approx. 0.2 M concentration).
-
At room temperature, add methylhydrazine (1.1 eq) dropwise to the stirred solution.
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diketone is consumed (typically < 1 hour).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Perform an aqueous workup by dissolving the residue in ethyl acetate, washing with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer (1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole) in high purity.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Key steps in the Knorr pyrazole synthesis.
Caption: Decision tree for synthetic strategy selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1,3,5-Trimethyl-1H-pyrazol-4-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3,5-Trimethyl-1H-pyrazol-4-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial purification techniques for crude this compound derivatives?
A1: The most common initial purification techniques are recrystallization and column chromatography.[1] The choice between them depends on the purity of the crude product and the nature of the impurities. For relatively pure compounds with minor impurities, recrystallization is often sufficient. Column chromatography is more suitable for separating the desired compound from significant amounts of impurities or byproducts.[1]
Q2: How do I select an appropriate solvent for the recrystallization of my pyrazole derivative?
A2: Solvent selection is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[2] For pyrazole derivatives, common single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[2] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also highly effective.[2][3] To use a mixed solvent system, dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity appears, followed by slow cooling.[3]
Q3: My pyrazole derivative is a basic compound. How does this affect purification by silica gel column chromatography?
A3: The basic nature of the amine group in this compound derivatives can lead to strong interactions with the acidic silica gel. This can result in peak tailing, poor separation, and in some cases, irreversible adsorption of the compound onto the column.[4] To mitigate this, it is recommended to deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a base, such as triethylamine (typically 0.5-1%).[4][5] Alternatively, using a more neutral stationary phase like alumina can be beneficial.[5]
Q4: Can I use acid-base extraction to purify my this compound derivative?
A4: Yes, acid-base extraction can be a very effective purification method for aminopyrazole derivatives. Due to the basicity of the amino group, the compound can be protonated and extracted into an acidic aqueous solution. This separates it from non-basic impurities. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral or acidic impurities. Finally, basifying the aqueous layer will precipitate the purified amine, which can then be extracted back into an organic solvent.
Q5: What are some alternative purification methods if recrystallization and column chromatography are ineffective?
A5: If standard methods fail, consider the following alternatives:
-
Trituration: This involves washing the crude solid with a solvent in which the desired compound is insoluble, but the impurities are soluble.[4][6] This is a simple and effective method for removing highly soluble or insoluble impurities.[4]
-
Solid-Phase Extraction (SPE): SPE can be a good alternative for removing specific impurities, especially when dealing with complex mixtures.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity material, preparative HPLC is a powerful technique.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
Issue 1: The Compound "Oils Out" Instead of Crystallizing During Recrystallization.
-
Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution may be supersaturated with impurities.
-
Troubleshooting Steps:
-
Lower the Crystallization Temperature: After the hot solution has cooled to room temperature, place it in an ice bath or refrigerator to further decrease the solubility of the compound.
-
Use a Lower-Boiling Solvent: If possible, choose a solvent with a lower boiling point.
-
Add Seed Crystals: If a small amount of pure, solid material is available, add a seed crystal to the cooled solution to induce crystallization.
-
Scratch the Inner Surface of the Flask: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites for crystal growth.[3]
-
Re-purify the Crude Material: If the issue persists, it is likely due to a high level of impurities. Perform a preliminary purification step, such as a quick filtration through a silica plug or an acid-base extraction, before attempting recrystallization again.
-
Issue 2: Low Recovery After Column Chromatography.
-
Cause: The compound may be irreversibly adsorbed onto the silica gel due to its basicity. The chosen eluent may also be insufficiently polar to elute the compound.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: As mentioned in the FAQs, always add a small amount of triethylamine (0.5-1%) to your eluent system to neutralize the acidic sites on the silica gel.[4][5]
-
Optimize the Eluent System: The polarity of the eluent is critical. If the compound is not eluting, gradually increase the polarity of the solvent system. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel for highly basic compounds.[5]
-
Check Compound Stability: Ensure your compound is stable on silica gel. You can do this by spotting a solution of your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.
-
Issue 3: Presence of Colored Impurities in the Final Product.
-
Cause: Colored impurities are often highly conjugated byproducts or oxidation products. The amino group on the pyrazole ring can be susceptible to air oxidation, which can lead to coloration.[4]
-
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.
-
Work Under an Inert Atmosphere: If the compound is particularly sensitive to air oxidation, perform the purification steps under an inert atmosphere of nitrogen or argon.
-
Column Chromatography: A carefully chosen column chromatography system can effectively separate colored impurities from the desired product.
-
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Pyrazole Derivatives.
| Stationary Phase | Eluent System Examples | Typical Applications |
| Silica Gel | Hexane / Ethyl Acetate | For moderately polar pyrazole derivatives. |
| Silica Gel (+ 0.5-1% Triethylamine) | Hexane / Ethyl Acetate or Dichloromethane / Methanol | For basic pyrazole derivatives to prevent tailing.[4][5] |
| Neutral Alumina | Hexane / Ethyl Acetate or Pentane / Diethyl Ether | An alternative to silica gel for basic compounds.[7] |
Table 2: Comparison of Purification Techniques.
| Technique | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | 85-95% | 60-85% | Simple, inexpensive, and effective for removing minor impurities.[4] | Can be time-consuming, and finding a suitable solvent can be challenging. |
| Column Chromatography | >95% | 50-90% | Excellent for separating complex mixtures and achieving high purity. | More complex, requires more solvent, and can lead to product loss on the stationary phase.[4] |
| Trituration | 70-90% | 70-90% | Quick and good for removing highly soluble or insoluble impurities.[4] | Less effective for impurities with similar solubility to the product.[4] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude pyrazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For better recovery, the flask can be placed in an ice bath after it has reached room temperature.[2]
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: In a beaker, add the required amount of silica gel to the chosen eluent (e.g., hexane with 1% triethylamine). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If a stronger solvent is used, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[3]
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: A general workflow for the purification of pyrazole derivatives.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselective Pyrazole Synthesis
Welcome to the Technical Support Center for substituted pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity and avoiding the formation of unwanted regioisomers during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?
A1: In pyrazole synthesis, particularly in the common condensation reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers that differ in the orientation of substituents on the pyrazole ring.[1] The reaction can yield two different regioisomers because the substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons of the dicarbonyl compound.[2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.
-
Solvent: The choice of solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in favor of one isomer.[3]
Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?
A3: When the classical Knorr synthesis provides poor regioselectivity, several alternative methods can be employed:
-
Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method offers complete regioselectivity, especially when the substituents on the alkyne and the tosylhydrazone are similar.[4][5]
-
Synthesis from N-Arylhydrazones and Nitroolefins: This approach provides excellent regioselectivity by leveraging the differences in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[6][7] Two protocols, one thermal and one acid-assisted in TFE, allow for broad substrate scope.[6]
-
Use of 1,3-Dicarbonyl Surrogates: Precursors with differentiated reactivity at the 1- and 3-positions, such as β-enaminones, can be used to direct the cyclization to a single regioisomer.[8][9]
Troubleshooting Guides
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
-
Problem: The electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl compound are insufficient to direct the reaction towards a single isomer under the current conditions.
-
Solutions:
-
Change the Solvent: Switch from standard solvents like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). This has been shown to dramatically improve regioselectivity.[3]
-
Modify the Reaction pH: Investigate the effect of adding a catalytic amount of acid or base. This can alter the relative nucleophilicity of the two nitrogen atoms of the substituted hydrazine.
-
Alter the Substrate: If possible, modify the 1,3-dicarbonyl substrate to introduce a bulkier substituent or a stronger electron-withdrawing/donating group to enhance the inherent bias for one reaction pathway.
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.
-
Solutions:
-
Reverse the Polarity of the 1,3-Dicarbonyl: Consider synthesizing a regioisomeric 1,3-dicarbonyl precursor, if feasible, to favor the formation of the desired pyrazole.
-
Employ an Alternative Synthetic Strategy: Switch to a highly regioselective method that is known to produce the desired substitution pattern. For example, the reaction of N-alkylated tosylhydrazones with terminal alkynes is known to be highly regioselective.[4][5]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.
-
Solutions:
-
Chromatographic Separation:
-
TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.
-
Column Chromatography: Once a suitable solvent system is identified, perform flash column chromatography on silica gel to separate the isomers. Careful packing of the column and slow elution are key to achieving good separation.
-
-
Recrystallization: If the regioisomers have sufficiently different solubilities, fractional recrystallization can be an effective purification method. Experiment with a variety of solvents to find one in which one isomer is significantly less soluble than the other.
-
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis from 1,3-Diketones and Methylhydrazine.
| 1,3-Diketone (R1, R2) | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | EtOH | 1:1.3 | |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | 85:15 | [10] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | >99:1 | |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | EtOH | 40:60 | |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | TFE | 95:5 | |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | HFIP | >99:1 |
Regioisomer A is the product where the N-methyl group is adjacent to the R1 substituent, and Regioisomer B is the product where the N-methyl group is adjacent to the R2 substituent.
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol Solvent
This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines with high regioselectivity using a fluorinated alcohol as the solvent.[3]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in the chosen fluorinated alcohol.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This protocol describes a highly regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[4][5]
-
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
18-crown-6 (0.1 eq)
-
Pyridine (anhydrous)
-
-
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
-
Visualizations
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Gould-Jacobs Reaction with Aminopyrazoles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the Gould-Jacobs reaction, with a specific focus on the use of aminopyrazoles as the amine component.
Frequently Asked Questions (FAQs)
Q1: What is the expected product when reacting an aminopyrazole in a Gould-Jacobs reaction?
A1: Typically, the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent (like diethyl ethoxymethylenemalonate) leads to the formation of a pyrazolo[1,5-a]pyrimidine scaffold. The reaction proceeds through the nucleophilic attack of the exocyclic amino group of the pyrazole onto the electrophilic carbon of the malonate derivative, followed by cyclization.
Q2: Can other isomers be formed?
A2: Yes, the formation of the isomeric pyrazolo[3,4-b]pyridine ring system is a common alternative outcome.[1][2][3][4] The regioselectivity of the reaction can be influenced by the substitution pattern of the aminopyrazole, the nature of the β-dicarbonyl compound, and the reaction conditions. For instance, using 3-aminopyrazoles or specific reaction conditions can favor the formation of pyrazolo[3,4-b]pyridines.[1]
Q3: What are the typical reaction conditions for the Gould-Jacobs reaction with aminopyrazoles?
A3: The Gould-Jacobs reaction is a thermal cyclization that generally requires high temperatures, often above 250°C.[5] This can be achieved through conventional heating in a high-boiling point solvent like diphenyl ether or Dowtherm A, or more efficiently through microwave irradiation, which can significantly shorten reaction times and improve yields.[5][6]
Q4: How do substituents on the aminopyrazole ring affect the reaction?
A4: Substituents on the pyrazole ring can influence the nucleophilicity of the amino group and the stability of the intermediate, thereby affecting the reaction rate and yield. Electron-donating groups can enhance the reactivity of the aminopyrazole, while electron-withdrawing groups may require more forcing conditions.
Q5: What is the role of a catalyst in this reaction?
A5: While the Gould-Jacobs reaction is often carried out under neutral or thermal conditions, it can be catalyzed by acids or bases. Acetic acid is a commonly used solvent that can also act as a catalyst.[7] For base-catalyzed reactions, a non-nucleophilic base is preferred to avoid unwanted side reactions.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Condensation: The initial reaction between the aminopyrazole and the malonate derivative may not have gone to completion. 2. Insufficient Cyclization Temperature: The temperature required for the thermal cyclization was not reached or maintained.[5] 3. Decomposition of Starting Materials or Product: Prolonged heating at very high temperatures can lead to degradation.[5] 4. Poor Quality of Reagents: Impurities in the aminopyrazole or malonate derivative can inhibit the reaction. | 1. Optimize Condensation: Ensure the condensation step is complete by monitoring with TLC. Consider using a catalyst (e.g., a catalytic amount of acetic acid). 2. Increase Temperature: Gradually increase the reaction temperature. If using conventional heating, switch to a higher boiling point solvent. For microwave synthesis, increase the target temperature. 3. Optimize Reaction Time: Carefully monitor the reaction progress and stop the reaction once the product is formed to avoid degradation. Shorter reaction times at higher temperatures (especially with microwave irradiation) are often beneficial.[6] 4. Purify Reagents: Ensure the purity of starting materials before use. |
| Formation of Isomeric Byproducts (e.g., pyrazolo[3,4-b]pyridines) | 1. Regioselectivity Issues: The cyclization may occur through an alternative pathway leading to the isomeric product. This is more common with certain substituted aminopyrazoles.[1] 2. Reaction Conditions: The choice of solvent and catalyst can influence the regiochemical outcome. | 1. Confirm Structure: Use spectroscopic methods (e.g., NMR, X-ray crystallography) to confirm the structure of the product. 2. Modify Reaction Conditions: Experiment with different solvents (e.g., acetic acid vs. a non-polar high-boiling solvent). The use of specific catalysts can also direct the regioselectivity. |
| Formation of Dark, Tarry Material | 1. Decomposition: High reaction temperatures and prolonged reaction times can lead to the decomposition of starting materials and/or the product.[5] | 1. Reduce Temperature and Time: Find the optimal balance between cyclization and decomposition by systematically lowering the temperature and/or reaction time. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition. 3. Microwave Synthesis: Consider using microwave irradiation for more controlled and rapid heating, which can minimize the formation of tar. |
| Product is a Viscous Oil or Difficult to Crystallize | 1. Presence of Impurities: Residual high-boiling solvent or other byproducts can prevent crystallization.[5] 2. Inherent Properties of the Product: Some pyrazolopyrimidine derivatives are oils at room temperature. | 1. Thorough Purification: Use column chromatography to purify the product. Ensure complete removal of high-boiling solvents under high vacuum. 2. Induce Crystallization: Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization. Seeding with a small crystal of the product, if available, can also be effective. |
| Decarboxylation of the Product | 1. Excessive Heat and/or Pressure: High temperatures, especially in a sealed vessel (e.g., microwave synthesis), can lead to the loss of the ester group.[5] | 1. Control Reaction Conditions: Carefully monitor and control the reaction temperature and pressure. It may be necessary to reduce the temperature to prevent decarboxylation. |
Data on Reaction Conditions
The following table summarizes typical reaction conditions for the Gould-Jacobs reaction, comparing conventional heating with microwave irradiation.
| Heating Method | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Conventional | 250 | 30-60 min | Variable, can be low | Requires a high-boiling point solvent like diphenyl ether.[5] |
| Microwave | 250 | 10 min | ~1% | Often, a higher temperature is needed for good conversion.[5] |
| Microwave | 300 | 1 min | ~37% | Higher temperatures lead to better yields in shorter times.[5] |
| Microwave | 300 | 5 min | ~47% | Optimized time at high temperature can maximize yield.[5] |
Experimental Protocols
Protocol 1: Conventional Heating Method
-
Condensation: In a round-bottom flask, combine the aminopyrazole (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.
-
Cyclization: To the crude intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 250°C under an inert atmosphere (e.g., nitrogen) for 30-60 minutes. Monitor the reaction by TLC or LC-MS.[5]
-
Work-up and Purification: After cooling to room temperature, add a non-polar solvent like hexane to precipitate the crude product. Collect the solid by filtration and wash with the same non-polar solvent to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.[5]
Protocol 2: Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave-safe reaction vessel, combine the aminopyrazole (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Solvent-free conditions can often be employed.
-
Microwave Irradiation: Place the vessel in the microwave reactor and heat the mixture to the desired temperature (typically 250-300°C) for a specified time (usually 1-15 minutes).[5]
-
Work-up and Purification: After cooling the vessel, a precipitate of the product may form. Filter the solid and wash with a small amount of a cold solvent like acetonitrile to remove unreacted starting materials. The product can be dried under vacuum. Purity can be assessed by HPLC-MS.[6][8]
Visualizing the Gould-Jacobs Reaction Workflow
The following diagram illustrates the general workflow and decision points in a typical Gould-Jacobs reaction with an aminopyrazole.
Caption: A generalized workflow for the Gould-Jacobs synthesis of pyrazolo[1,5-a]pyrimidines.
Regioselectivity Pathway
The following diagram illustrates the two primary reaction pathways leading to either pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines.
Caption: Regiochemical outcomes of the Gould-Jacobs reaction with 5-aminopyrazoles.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Reactions Involving 1,3,5-Trimethyl-1H-pyrazol-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for reactions involving 1,3,5-Trimethyl-1H-pyrazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyzed reactions involving this compound?
The most prevalent reactions are transition-metal-catalyzed cross-coupling reactions to form carbon-nitrogen (C-N) bonds.[1][2] These methods are fundamental in medicinal chemistry for the synthesis of complex molecules. The primary reactions include:
-
Buchwald-Hartwig Amination: The palladium-catalyzed coupling of the pyrazole amine with aryl halides or triflates.[3][4]
-
Ullmann Condensation: A copper-catalyzed alternative for C-N bond formation, particularly useful for certain substrates.[5][6]
-
Suzuki-Miyaura Coupling: While this is a C-C bond-forming reaction, derivatives of the parent pyrazole are often synthesized using this method, which is relevant for multi-step syntheses.[7]
Q2: Which catalysts are recommended for the Buchwald-Hartwig amination of an aryl halide with this compound?
Palladium-based catalysts are the standard for this transformation. The choice of ligand is critical for reaction efficiency.[3][8]
-
Palladium Precatalysts: Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are common choices.[9][10]
-
Ligands: Bulky, electron-rich phosphine ligands are essential. Commonly used ligands include XPhos, tBuDavePhos, and BINAP.[3][9][10][11] The ligand stabilizes the palladium center and facilitates the catalytic cycle.
Q3: Are copper catalysts a viable alternative to palladium for C-N coupling reactions with this amine?
Yes, copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, is a valuable alternative.[5][6]
-
Advantages: Copper catalysts can be more cost-effective than palladium. They show complementarity, sometimes succeeding where palladium systems fail, especially with certain nitrogen-containing heterocycles.[11][12]
-
Typical Catalysts: CuI (Copper(I) iodide) is a frequently used catalyst, often in combination with a ligand like 1,10-phenanthroline.[5][6][12]
-
Conditions: Ullmann reactions typically require higher temperatures compared to modern Buchwald-Hartwig aminations.
Q4: What is the role of the base in these cross-coupling reactions?
The base is crucial for the deprotonation of the amine, which allows it to coordinate with the metal center. It also acts as a halide scavenger in the catalytic cycle. The choice of base can significantly impact the reaction yield.[4]
-
Common Bases: Strong, non-nucleophilic bases are preferred. These include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[4][10][13]
-
Considerations: The strength of the base should be matched to the acidity of the amine and the tolerance of the functional groups on the substrates. For instance, ester groups may be incompatible with strong bases like KOt-Bu.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination
-
Potential Cause: Inappropriate catalyst or ligand selection.
-
Recommended Solution: For electron-rich aryl halides, a more electron-rich ligand might be necessary. For sterically hindered substrates, a bulkier ligand like XPhos is often effective. Consult the catalyst comparison table below.
-
-
Potential Cause: Catalyst deactivation.
-
Recommended Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the palladium catalyst. Using pre-catalysts, which are more stable, can also mitigate this issue.
-
-
Potential Cause: Suboptimal base or solvent.
-
Recommended Solution: The combination of base and solvent is critical. While KOt-Bu in toluene is a common starting point, switching to K₃PO₄ in dioxane or THF can sometimes improve results, especially for base-sensitive substrates.[4]
-
-
Potential Cause: Incorrect reaction temperature.
-
Recommended Solution: While many modern catalyst systems work at lower temperatures, some combinations require heating (80-110 °C) to proceed efficiently. Monitor the reaction by TLC or LC-MS to determine if the reaction is stalled at room temperature.[11]
-
Issue 2: Formation of Significant Side Products (e.g., Hydrodehalogenation)
-
Potential Cause: The chosen ligand promotes β-hydride elimination.
-
Recommended Solution: This is more common with alkylamines that have a β-hydrogen.[9] While this compound does not have this issue, if it is being coupled with a partner that does, switching to a different ligand system can help. For C4-amination of pyrazoles, Pd-catalyzed reactions are less effective for alkylamines with β-hydrogens, whereas CuI-mediated coupling is more suitable.[9][11]
-
-
Potential Cause: Reaction temperature is too high.
-
Recommended Solution: Excessive heat can promote side reactions. If the desired product is forming but accompanied by significant byproducts, try reducing the reaction temperature.
-
Issue 3: Reaction Fails with a Heterocyclic Halide
-
Potential Cause: The nitrogen atom in the heterocyclic substrate is coordinating to the palladium catalyst and inhibiting it.
-
Recommended Solution: This is a common issue when working with nitrogen-containing heterocycles.[12] In such cases, a copper-catalyzed Ullmann reaction may be a more effective strategy.[12] Alternatively, using a ligand that binds more strongly to palladium can sometimes prevent inhibition by the substrate.
-
Data Presentation
Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination with Pyrazole Amines
| Aryl Halide Type | Palladium Source | Recommended Ligand | Base | Solvent | Temperature (°C) |
| Aryl Bromide | Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 80-110 |
| Aryl Chloride | Pd₂(dba)₃ | tBuDavePhos | NaOt-Bu | Dioxane | 100-120 |
| Aryl Triflate | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 80-100 |
| Heteroaryl Bromide | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 90-110 |
Table 2: Comparison of Palladium and Copper Catalysts for C-N Coupling
| Feature | Palladium (Buchwald-Hartwig) | Copper (Ullmann) |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands | CuI, Cu₂O, often with ligands like phenanthroline |
| Substrates | Broad scope: Aryl/heteroaryl chlorides, bromides, iodides, triflates | Primarily aryl/heteroaryl iodides and bromides |
| Reaction Temp. | Can often be performed at room temp. to 110 °C | Typically requires higher temperatures (100-200 °C) |
| Advantages | High yields, broad functional group tolerance, milder conditions | Lower cost, effective for some N-heterocycles where Pd fails[11][12] |
| Limitations | Catalyst cost, sensitivity to air and certain functional groups | Harsher conditions, often requires stoichiometric copper, narrower scope |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 eq.), this compound (1.1 - 1.5 eq.), and the base (e.g., KOt-Bu, 1.4 eq.).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%) in the chosen anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Initiation: Add the solvent to the reaction vessel containing the solids, followed by the catalyst solution via syringe.
-
Heating and Monitoring: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed Ullmann Condensation
-
Reaction Setup: In a sealable reaction tube, combine the aryl halide (1.0 eq., typically an iodide or bromide), this compound (1.2 - 2.0 eq.), CuI (5-20 mol%), a ligand (e.g., 1,10-phenanthroline, 10-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent such as DMF or DMSO.
-
Reaction: Seal the tube tightly and heat the mixture to a high temperature (e.g., 140 °C) for 12-24 hours.[5]
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is then purified by column chromatography.
Visualizations
Caption: Catalyst selection workflow for C-N coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield C-N coupling reactions.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
Managing reaction byproducts in pyrazole functionalization
Welcome to the technical support center for pyrazole functionalization. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and manage reaction byproducts effectively.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of N1 and N2 alkylated regioisomers. How can I improve the selectivity?
A1: The formation of regioisomers is a common challenge when functionalizing unsymmetrical pyrazoles.[1][2][3] The ratio of the isomeric products is influenced by both electronic and steric effects.[3] To improve selectivity, consider the following strategies:
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent can favor the formation of the less sterically hindered isomer.[4] For instance, using sterically bulky α-halomethylsilanes as methylating agents has been shown to significantly improve N1 selectivity.[5]
-
Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can influence the tautomeric equilibrium of the starting pyrazole and, consequently, the isomeric ratio of the product. Experimenting with different solvents may be beneficial.
-
Catalyst: The choice of catalyst can direct the reaction towards a specific regioisomer.[1]
-
Temperature: Adjusting the reaction temperature can also impact selectivity.
-
-
Protecting Groups: While not a direct solution for N1/N2 selectivity, protecting other reactive sites can prevent unwanted side reactions and simplify purification.
Q2: During C4-functionalization, I am getting significant N-alkylation as a side product. How can I prevent this?
A2: Competition between N-alkylation and C4-functionalization is a frequent issue due to the nucleophilic nature of the pyrazole nitrogen atoms.[6] To favor C4-functionalization, you can:
-
Protect the N1-position: If your pyrazole is NH-unsubstituted, protecting the N1 position with a suitable protecting group (e.g., Boc, SEM) is the most effective strategy to prevent N-alkylation.[6][7]
-
Choice of Reagents and Conditions: The presence of an electron-withdrawing group at the C4 position can reduce the Lewis basicity of the nitrogen atom, thus preventing undesired N-alkylation.[8]
Q3: My halogenation reaction is not selective and I'm observing side-chain halogenation. What can be done?
A3: Side-chain halogenation can occur, particularly with reagents like N-chlorosuccinimide (NCS), leading to complex product mixtures.[9] To improve selectivity for ring halogenation:
-
Choice of Halogenating Agent: Bromination and iodination reactions often proceed more cleanly, giving the desired C4-halogenated products exclusively.[9] Consider using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
-
Reaction Conditions: Performing the reaction at a controlled temperature (e.g., 0 °C) can help minimize side reactions.[10]
Q4: My reaction yield is very low. What are the possible causes and solutions?
A4: Low or no yield can stem from several factors. A systematic troubleshooting approach is recommended.[1][7]
-
Purity of Starting Materials: Ensure the purity of your pyrazole, reagents, and solvents, as impurities can lead to side reactions.[1]
-
Reaction Conditions:
-
Temperature and Time: The reaction may require higher temperatures or longer reaction times for completion.[2] Monitor the reaction progress using TLC or LC-MS.
-
Deactivated Ring: If the pyrazole ring has strong electron-withdrawing groups, it may be deactivated towards electrophilic substitution, necessitating harsher reaction conditions.[7]
-
-
Steric Hindrance: Bulky groups at the C3 and/or C5 positions can block access to the C4 position, leading to low yields.[6] It may be necessary to reconsider the synthetic route.[7]
Troubleshooting Guides
Issue 1: Formation of Regioisomers in N-Alkylation/Arylation
Symptoms:
-
NMR spectra show two sets of peaks for the desired product.
-
Multiple spots that are difficult to separate are observed on TLC.[2]
-
The isolated product has a broad melting point range.[2]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting the formation of regioisomers.
Solutions:
-
Modify Solvent: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to increase regioselectivity in some cases.[1]
-
Adjust pH: The pH of the reaction can influence the site of attack. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[1]
-
Steric Control: Employing a bulkier alkylating or arylating agent can favor substitution at the less sterically hindered nitrogen.
Issue 2: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
The desired product is not observed or is present in very small quantities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Solutions:
-
Verify Starting Materials: Confirm the purity of all reagents and solvents. Impurities can inhibit the reaction or lead to byproduct formation.[1]
-
Optimize Conditions:
-
Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition.[2]
-
Reaction Time: Extend the reaction time and monitor by TLC to determine the optimal duration.[2]
-
Catalyst: If applicable, screen different catalysts or adjust the catalyst loading.[2]
-
-
Address Electronic and Steric Effects: For deactivated pyrazole rings, consider using stronger acids or higher temperatures.[7] If steric hindrance is a major issue, a different synthetic approach may be required.[7]
Data on Byproduct Formation
The following tables summarize common byproducts and reaction yields for different pyrazole functionalization reactions.
Table 1: Byproducts in N-Arylation of Pyrazoles
| Reaction Type | Common Byproducts | Mitigation Strategy |
| Metal-catalyzed N-arylation (e.g., Ullmann, Buchwald-Hartwig) | Biaryl homocoupling products[2] | Optimize ligand, base, and temperature. |
| Regioisomers (N1 vs. N2)[1][3] | Modify solvent, control pH, use sterically hindered substrates.[1] |
Table 2: Yields for C4-Functionalization of 1,3,5-Trisubstituted Pyrazoles
| Functionalization Reaction | Reagents | Aryl Bromide | Yield (%) |
| Palladium-Catalyzed Arylation | Pd(OAc)₂, KOAc, DMA | 4-Bromotoluene | 78[7] |
| 4-Bromoanisole | 72[7] | ||
| 1-Bromo-4-fluorobenzene | 65[7] | ||
| Iodination | I₂, HIO₃, Acetic Acid | - | Varies with substrate |
| Thiocyanation | PhICl₂, NH₄SCN, Toluene | - | Varies with substrate |
Experimental Protocols
Protocol 1: C4-Iodination of a 1,3,5-Trisubstituted Pyrazole
This protocol is adapted for the electrophilic iodination at the C4 position.
Materials:
-
1,3,5-trisubstituted pyrazole (1.0 mmol)
-
Iodine (I₂) (1.2 mmol)
-
Periodic acid (HIO₃) (0.4 mmol)
-
Acetic acid (5 mL)
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 1,3,5-trisubstituted pyrazole in acetic acid, add iodine and periodic acid.
-
Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of sodium thiosulfate to quench excess iodine.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Protocol 2: Palladium-Catalyzed C4-Arylation
This protocol describes a direct C-H functionalization method.
Materials:
-
1,3,5-trimethylpyrazole (1 mmol)
-
Aryl bromide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Potassium acetate (KOAc) (2 mmol)
-
Dimethylacetamide (DMA) (3 mL)
Procedure:
-
In a sealed tube, combine 1,3,5-trimethylpyrazole, aryl bromide, palladium(II) acetate, and potassium acetate.
-
Add dimethylacetamide as the solvent.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Protocol 3: N-Alkylation of a Pyrazole using a Trichloroacetimidate
This method provides an alternative to traditional alkylations that require strong bases.[4]
Materials:
-
Pyrazole (1.0 equiv)
-
Trichloroacetimidate electrophile (1.2 equiv)
-
Brønsted acid catalyst (e.g., TfOH, 10 mol%)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the pyrazole and trichloroacetimidate in DCM.
-
Add the Brønsted acid catalyst at room temperature.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Disclaimer: These protocols are intended as a general guide. Reaction conditions may need to be optimized for specific substrates. Always follow appropriate laboratory safety procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Analysis of the Chemical Reactivity of 3-Aminopyrazole and 4-Aminopyrazole for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, aminopyrazoles serve as pivotal building blocks for the synthesis of a wide array of biologically active molecules, finding applications in pharmaceuticals and agrochemicals. The isomeric position of the amino group on the pyrazole ring profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an objective comparison of the reactivity of 3-aminopyrazole and 4-aminopyrazole, supported by experimental data, to aid researchers in designing synthetic routes and developing novel compounds.
I. Electrophilic Aromatic Substitution
The pyrazole ring is an electron-rich aromatic system, and the presence of an amino group further enhances its reactivity towards electrophiles. However, the position of the amino group dictates the regioselectivity of these reactions. In general, electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position due to the electronic directing effects of the two ring nitrogen atoms. The amino group, being a strong activating group, directs electrophiles to the ortho and para positions.
In 3-aminopyrazole , the C4 position is para to the amino group, making it highly activated and the primary site for electrophilic attack. The C5 position is ortho to the amino group but adjacent to a ring nitrogen, which can exert a deactivating inductive effect.
For 4-aminopyrazole , the C3 and C5 positions are ortho to the amino group. These positions are activated, and electrophilic substitution can occur at either position, potentially leading to a mixture of products. The symmetry of the unsubstituted 4-aminopyrazole makes the C3 and C5 positions equivalent.
Comparative Data on Electrophilic Substitution Reactions
| Reaction | Substrate | Reagent(s) | Product(s) | Yield (%) | Reference |
| Nitration | Pyrazole | HNO₃ / H₂SO₄ | 4-Nitropyrazole | - | [1] |
| Nitration | 1-Methylpyrazole | Nitrating agents | 1-Methyl-3-nitropyrazole | - | [2] |
| C-4 Arylation | 5-Aminopyrazoles | Aryl bromides / Pd catalyst | 4-Aryl-5-aminopyrazoles | Good yields | [3] |
| C-4 Arylation | 5-Aminopyrazoles | Catechols / Laccase | 4-Aryl-5-aminopyrazoles | 42-94 | [4] |
Note: The data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical reaction conditions.
Experimental Protocols
Representative Protocol for Bromination:
A solution of the aminopyrazole (1.0 mmol) in a suitable solvent such as acetonitrile (2 mL) is cooled to 0 °C. N-Bromosuccinimide (NBS) (1.0 mmol) is then added in one portion. The reaction mixture is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures.[5]
Representative Protocol for Nitration:
To a mixture of fuming nitric acid and fuming sulfuric acid, the pyrazole derivative is added portion-wise at a low temperature (e.g., 0-5 °C). The reaction mixture is stirred for a specified time while monitoring the progress by TLC. The reaction is then carefully quenched by pouring it onto ice, followed by neutralization and extraction of the product.[2]
II. Diazotization and Subsequent Reactions
The amino group in both 3-aminopyrazole and 4-aminopyrazole can be converted to a diazonium salt through diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are versatile intermediates that can undergo a variety of transformations, most notably the Sandmeyer reaction, to introduce a wide range of substituents onto the pyrazole ring.
The diazotization of 3(5)-aminopyrazoles is a well-established method to produce pyrazolediazonium salts.[6] These intermediates can then be used in subsequent reactions, such as the Sandmeyer reaction, to yield halogenated or cyanated pyrazoles. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that uses copper(I) salts as catalysts.[7]
Comparative Data on Diazotization and Sandmeyer Reactions
| Reaction | Substrate | Reagent(s) | Product | Yield (%) | Reference |
| Sandmeyer Bromination | 5-Amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamide | t-BuONO, CuBr₂ | 3-Bromo regioisomer | 59 | [8] |
| Sandmeyer Reaction | 2-Aminothiazole | CuBr, n-butyl nitrite | Monohalogenated product | 46 | [8] |
Note: The data is from various sources and reaction conditions may differ.
Experimental Protocols
Representative Protocol for Diazotization and Sandmeyer Reaction (Bromination):
The aminopyrazole is dissolved in an acidic solution (e.g., HBr/H₂O) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature. After stirring for a short period, this diazonium salt solution is added to a solution of copper(I) bromide in HBr at the same temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The product is then extracted, washed, and purified.[7][8]
III. Nucleophilic Reactivity of the Amino Group
The exocyclic amino group in both 3- and 4-aminopyrazole is nucleophilic and can participate in various reactions, such as acylation, alkylation, and N-arylation. The reactivity of the amino group can be influenced by the electronic effects of the pyrazole ring.
Palladium-catalyzed N-arylation (Buchwald-Hartwig reaction) of 3-aminopyrazoles has been studied, and the selectivity of N-1 versus N-2 arylation of the pyrazole ring can be controlled by steric factors.[3] In the absence of a palladium catalyst, classical SNAr reactions can occur on the amino group with sufficiently activated aryl halides.[3]
Visualizations
Experimental Workflow for Electrophilic Substitution
Caption: Electrophilic substitution on aminopyrazoles.
Logical Relationship for Diazotization and Sandmeyer Reaction
Caption: Conversion of aminopyrazoles via diazotization.
References
- 1. scribd.com [scribd.com]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification | MDPI [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,3,5-Trimethyl-1H-pyrazol-4-amine and Other Aminopyrazoles in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Aminopyrazoles are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules. Their utility as precursors for fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, has cemented their importance in medicinal chemistry and drug discovery. This guide provides an objective comparison of 1,3,5-trimethyl-1H-pyrazol-4-amine with other key aminopyrazoles, focusing on their synthesis and performance in common synthetic transformations. Experimental data has been compiled to offer a clear comparison for researchers in the field.
Synthesis of Aminopyrazole Building Blocks
The accessibility of aminopyrazole isomers is a key consideration for their application in synthesis. A variety of methods exist for their preparation, with the choice of route often depending on the desired substitution pattern.
This compound is typically synthesized via the reduction of a corresponding 4-nitro-1,3,5-trimethyl-1H-pyrazole precursor. Catalytic hydrogenation is a common method, providing the desired amine in good yield.
4-Amino-3,5-dimethyl-1H-pyrazole , an analogue lacking the N-methylation, can be prepared through the reduction of an azo compound. This method is reported to be high-yielding.
3-Amino-5-methyl-1H-pyrazole , a constitutional isomer, is accessible through the cyclization of cyanoacetone with a hydrazine salt, offering a direct route to this valuable building block.
The following table summarizes the synthetic protocols and yields for these key aminopyrazoles.
| Aminopyrazole Derivative | Starting Material(s) | Reagents and Conditions | Yield (%) | Reference |
| This compound | 4-Nitro-1,3,5-trimethyl-1H-pyrazole | Raney nickel, methanolic ammonia, H₂ (50 psi) | 70 | [1] |
| 4-Amino-3,5-dimethyl-1H-pyrazole | Azo-3,5-dimethylpyrazole | Hydrazine hydrate, ethanol, 50°C | High Yield | [2] |
| 3-Amino-5-methyl-1H-pyrazole | Sodium cyanoacetone, Hydrazinium monohydrochloride | Toluene, water, ethanol | 71-74 | [3] |
Comparative Performance in the Synthesis of Fused Heterocycles
A primary application of aminopyrazoles is in the construction of fused heterocyclic systems. The nucleophilicity of the amino group and the pyrazole ring atoms allows for cyclocondensation reactions with various dielectrophiles. A common synthetic target is the pyrazolo[3,4-b]pyridine scaffold, which is present in numerous biologically active compounds.
The table below presents data for the synthesis of pyrazolo[3,4-b]pyridines from different aminopyrazole precursors. It is important to note that direct comparison is challenging due to variations in substrates and reaction conditions across different studies.
| Aminopyrazole Precursor | Dielectrophile | Product | Reagents and Conditions | Yield (%) | Reference |
| 5-Amino-1-phenyl-pyrazole | 4-(4-(N,N-dimethylamino)phenyl)but-3-en-2-one | 4-(4-(N,N-dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | ZrCl₄, DMF, EtOH, 95°C, 16h | 28 | [4] |
| 5-Amino-1-phenyl-pyrazole | 4-(9-Anthryl)but-3-en-2-one | 4-(9-Anthryl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | ZrCl₄, DMF, EtOH, 95°C, 16h | 13 | [4] |
| 5-Amino-1-phenyl-pyrazole | 4-(1-Pyrenyl)but-3-en-2-one | 4-(1-Pyrenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | ZrCl₄, DMF, EtOH, 95°C, 16h | 20 | [4] |
Experimental Protocols
Synthesis of this compound[1]
A solution of 4-nitro-1,3,5-trimethyl-1H-pyrazole (2.3 g, 0.014 mol) in methanolic ammonia (100 mL) is subjected to catalytic hydrogenation using Raney nickel (1 g) under a hydrogen atmosphere at 50 psi. After the reaction is complete, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting residue is triturated with diethyl ether. The ether extracts are combined and evaporated to dryness to yield this compound as a pale red solid (1.3 g, 70% yield).
Synthesis of 4-Amino-3,5-dimethyl-1H-pyrazole[2]
An azo-3,5-dimethylpyrazole derivative (3.2 mmol) is dissolved in ethanol. Hydrazine hydrate (0.5 mL) is added, and the mixture is heated to 50°C. After the reaction is complete, the mixture is diluted with distilled water and extracted with diethyl ether. The combined organic extracts are evaporated to dryness, and the crude product is recrystallized from ethanol to afford 4-amino-3,5-dimethyl-1H-pyrazole.
Synthesis of 3-Amino-5-methyl-1H-pyrazole[3]
To a 40% by weight aqueous solution of hydrazinium monohydrochloride (1 mol), 1 mol of sodium cyanoacetone is added at 35°C over a period of 2 hours. The reaction is allowed to proceed for an additional 4.5 hours. Toluene (650 mL) is then added, and water is removed by azeotropic distillation. An equal volume of ethanol is added to precipitate sodium chloride, which is then filtered off. The filtrate is concentrated and purified by vacuum distillation to give 3-amino-5-methylpyrazole (100.6 g, 71% yield) with a purity of over 98%.
General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines[4]
To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) is added at 25°C. The reaction mixture is degassed, and ZrCl₄ (35 mg, 0.15 mmol) is added. The mixture is stirred vigorously at 95°C for 16 hours. After completion, the mixture is concentrated in vacuo, and CHCl₃ and water are added. The layers are separated, and the aqueous phase is extracted twice with CHCl₃. The combined organic layers are dried and concentrated, and the residue is purified by chromatography to afford the desired pyrazolo[3,4-b]pyridine.
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic routes to aminopyrazoles and their subsequent conversion to pyrazolo[3,4-b]pyridines.
Caption: General synthetic routes to 4-aminopyrazoles.
References
A Spectroscopic Showdown: Distinguishing Pyrazole Isomers
For researchers, scientists, and drug development professionals, the precise structural elucidation of pyrazole isomers is a critical step in a multitude of applications, from pharmaceutical design to materials science. This guide provides a comprehensive spectroscopic comparison of pyrazole and its common isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and quantitative data are presented to facilitate unambiguous identification.
The isomeric landscape of pyrazoles is primarily dominated by tautomerism, a form of constitutional isomerism where isomers, called tautomers, readily interconvert. For a monosubstituted pyrazole, two principal tautomers can exist, differing in the position of the N-H proton. This dynamic equilibrium significantly influences the spectroscopic signature of the molecule.
At a Glance: Spectroscopic Fingerprints of Pyrazole
The following tables summarize the key spectroscopic data for the parent pyrazole, highlighting the characteristic signals that are fundamental for identifying this heterocyclic scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural analysis of pyrazole isomers. The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment, which is directly influenced by the position of substituents and the tautomeric equilibrium.
Table 1: ¹H NMR Spectroscopic Data for Pyrazole [1][2]
| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H3/H5 | ~7.6 | Doublet | 2.1 |
| H4 | ~6.3 | Triplet | 2.1 |
| N-H | ~12-13 | Broad Singlet | - |
Table 2: ¹³C NMR Spectroscopic Data for Pyrazole [1][3]
| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) |
| C3/C5 | ~134.7 |
| C4 | ~105.9 |
Note: Due to rapid tautomeric interconversion at room temperature, the H3 and H5 protons, as well as the C3 and C5 carbons, are often observed as chemically equivalent, resulting in a single averaged signal for each pair.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For pyrazoles, the N-H stretching frequency is a key diagnostic feature.
Table 3: Key IR Absorption Bands for Pyrazole [4][5][6]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (free) | ~3500 | Medium |
| N-H stretch (H-bonded) | 3200-2500 | Broad, Strong |
| C-H stretch (aromatic) | ~3100 | Medium |
| C=N stretch | ~1500 | Medium |
| C=C stretch | ~1400 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For pyrazole, the molecular ion peak is typically prominent, and characteristic fragmentation involves the loss of small, stable molecules.
Table 4: Key Mass Spectrometry Fragmentation Data for Pyrazole (Electron Ionization) [7][8][9]
| m/z | Ion | Relative Abundance |
| 68 | [M]⁺ | High |
| 41 | [M - HCN]⁺ | Moderate |
| 40 | [M - N₂]⁺ | Moderate |
| 39 | [C₃H₃]⁺ | High |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[10]
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Reference the spectrum to the TMS signal.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid pyrazole sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[11][12]
-
Sample Preparation (Thin Film Method for Liquids): Place a drop of the liquid pyrazole sample between two KBr or NaCl plates to form a thin film.[13]
-
Data Acquisition: Place the prepared sample in the IR spectrometer's sample holder. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or KBr pellet) and subtract it from the sample spectrum.[11]
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile pyrazole sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC).[14]
-
Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecules.[15][16]
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.
Visualizing Isomeric Relationships
The tautomeric relationship between pyrazole isomers is a fundamental concept in their chemistry. The following diagram, generated using the DOT language, illustrates this equilibrium for a generic 3(5)-substituted pyrazole.
Caption: Tautomeric equilibrium of a 3(5)-substituted pyrazole.
Note: The placeholder image URLs in the DOT script should be replaced with actual images of the chemical structures for rendering.
By carefully analyzing the combined data from NMR, IR, and MS, researchers can confidently distinguish between different pyrazole isomers, a crucial step in advancing chemical research and development. The provided protocols and reference data serve as a robust starting point for these spectroscopic investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrazole [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. BiblioBoard [openresearchlibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.uiowa.edu [chem.uiowa.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Validating the Structure of Pyrazolo[3,4-b]pyridines: A Comparative Guide to NMR Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of heterocyclic scaffolds like pyrazolo[3,4-b]pyridines is paramount. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of this important class of compounds, which are prevalent in many pharmaceutically active agents.[1][2][3][4] We present supporting experimental data, detailed methodologies, and a logical workflow to aid in the accurate characterization of pyrazolo[3,4-b]pyridine derivatives.
Distinguishing Isomers and Confirming Connectivity with 1D and 2D NMR
The substitution pattern on the pyrazolo[3,4-b]pyridine core can lead to various regioisomers, making structural elucidation challenging.[3] NMR spectroscopy, including 1D (¹H, ¹³C) and 2D techniques such as HMBC, HSQC, and NOESY, is an indispensable tool for confirming the correct structure.
Comparative ¹H and ¹³C NMR Chemical Shift Data
The chemical shifts of protons and carbons in the pyrazolo[3,4-b]pyridine ring system are sensitive to the nature and position of substituents. The following tables summarize typical chemical shift ranges for unsubstituted and substituted pyrazolo[3,4-b]pyridines, compiled from various studies.
Table 1: Typical ¹H NMR Chemical Shift (δ, ppm) Ranges for the Pyrazolo[3,4-b]pyridine Core
| Proton | Unsubstituted (in TFA-d)[5] | Substituted (in CDCl₃/DMSO-d₆)[1][6][7][8] |
| H-3 | 8.78 | 7.13 - 8.06 |
| H-4 | 9.30 | ~7.05 (with adjacent CH₃)[6] |
| H-5 | 7.93 | 6.88 - 8.94 |
| H-6 | 9.28 | 8.35 - 9.38 |
Note: Chemical shifts are highly dependent on the solvent and substituents.
Table 2: Typical ¹³C NMR Chemical Shift (δ, ppm) Ranges for the Pyrazolo[3,4-b]pyridine Core
| Carbon | Substituted (in DMSO-d₆)[9] |
| C-3 | 128.46 - 133.19 |
| C-3a | ~148.0 |
| C-4 | 105.89 - 115.99 |
| C-5 | 126.37 - 130.35 |
| C-6 | 136.19 - 142.61 |
| C-7a | 147.88 - 159.08 |
Note: Data compiled from various substituted derivatives. The specific values can vary significantly.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible results. Below is a generalized methodology for the NMR analysis of pyrazolo[3,4-b]pyridine derivatives.
General Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the pyrazolo[3,4-b]pyridine sample.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). DMSO-d₆ is often used for its ability to dissolve a wide range of organic compounds.[10]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[10]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently agitate or vortex the tube to ensure a homogeneous solution.
NMR Data Acquisition
NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.[9][10][11][12]
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
2D NMR (HSQC, HMBC, NOESY):
-
These experiments are performed using standard pulse programs available in the spectrometer's software.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. It is used to assign carbons that have attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is crucial for piecing together the carbon skeleton and identifying quaternary carbons.[10][13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (typically < 5 Å). This is particularly useful for determining the regiochemistry of substituents.
-
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of a newly synthesized pyrazolo[3,4-b]pyridine derivative using NMR spectroscopy.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
X-ray crystallography analysis of 1,3,5-Trimethyl-1H-pyrazol-4-amine derivatives
An in-depth analysis of the crystallographic data of 1,3,5-trimethyl-1H-pyrazol-4-amine derivatives reveals key structural insights relevant to researchers, scientists, and drug development professionals. This comparison guide provides a comprehensive overview of the X-ray crystallography analysis of this class of compounds, with a focus on data presentation, experimental protocols, and visualization of the analytical workflow.
Comparative Crystallographic Data of Aminopyrazole Derivatives
To provide a clear comparison, the following tables summarize the key crystallographic parameters for a selection of aminopyrazole derivatives. Due to the limited availability of public crystallographic data for this compound itself, closely related structures are presented to offer valuable comparative insights into the effects of substitution on the pyrazole ring.
Table 1: Comparison of Unit Cell Parameters of Selected Aminopyrazole Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| 4-Iodo-1H-pyrazole | C₃H₃IN₂ | Monoclinic | P2₁/c | 9.3725(6) | 20.0436(12) | 15.3281(11) | 90 | 102.896(6) | 90 | 4 | [1] |
| 3,5-bis(t-butyl)-1H-pyrazol-4-amine | C₁₁H₂₁N₃ | Monoclinic | P2₁/c | 11.2439(9) | 9.7110(6) | 11.9008(9) | 90 | 112.832(9) | 90 | 4 | [2] |
| 5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-N-phenyl-2-amine | C₂₃H₁₆ClN₅O | Monoclinic | P2₁/c | 10.0503(6) | 17.5265(9) | 22.8763(16) | 90 | 91.554(6) | 90 | 8 | [3] |
| 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | C₂₂H₁₀Br₄N₄O₃S | Monoclinic | P2₁/c | 9.3725(6) | 20.0436(12) | 15.3281(11) | 90 | 102.896(6) | 90 | 4 | [4] |
Table 2: Selected Bond Lengths and Angles for a Halogenated Aminopyrazole Derivative
| Compound | Bond | Length (Å) | Angle | Angle (°) | Ref. |
| 4-Iodo-1H-pyrazole | N1-N2 | 1.355(3) | N2-N1-C5 | 110.1(2) | [1] |
| N1-C5 | 1.348(4) | N1-N2-C3 | 106.3(2) | [1] | |
| N2-C3 | 1.345(4) | N2-C3-C4 | 111.1(3) | [1] | |
| C3-C4 | 1.378(4) | C3-C4-C5 | 104.3(3) | [1] | |
| C4-C5 | 1.380(4) | C4-C5-N1 | 108.2(3) | [1] | |
| C4-I1 | 2.083(3) | [1] |
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis and X-ray crystallographic analysis of aminopyrazole derivatives, based on established procedures in the literature.[4][5][6][7][8]
Synthesis of Aminopyrazole Derivatives
The synthesis of aminopyrazole derivatives often involves the cyclocondensation of a β-ketonitrile with hydrazine or a substituted hydrazine. A general procedure is as follows:
-
Preparation of the β-ketonitrile: The appropriate β-ketonitrile precursor is synthesized or obtained commercially. For this compound, a suitable starting material would be a dinitrile or a cyanoketone that can be methylated.
-
Cyclization Reaction: The β-ketonitrile is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Hydrazine hydrate or a substituted hydrazine (e.g., methylhydrazine) is added to the solution, often in a slight molar excess.
-
The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure aminopyrazole derivative.
Single-Crystal X-ray Diffraction Analysis
The determination of the molecular structure of the synthesized compounds is carried out using single-crystal X-ray diffraction. A typical workflow is as follows:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a specific temperature, often 100 K or 296 K, using a specific wavelength of X-ray radiation (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Data Analysis and Visualization: The final refined structure is analyzed to determine bond lengths, bond angles, torsion angles, and to identify any intermolecular interactions such as hydrogen bonding. The molecular structure is visualized using software like ORTEP or Mercury.
Visualizing the Workflow
The following diagram illustrates the general workflow from the synthesis of pyrazole derivatives to their structural analysis via X-ray crystallography.
Caption: General workflow for the synthesis and X-ray crystallographic analysis of pyrazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Anticancer Activity of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3] Its derivatives have been extensively explored for therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[4][5][6][7][8] This guide provides a comparative analysis of the anticancer activity of various substituted pyrazoles, supported by quantitative data from recent studies.
Quantitative Comparison of Anticancer Activity
The antiproliferative efficacy of substituted pyrazoles is commonly evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The following table summarizes the IC₅₀ values for several recently synthesized pyrazole derivatives, offering a clear comparison of their potency.
| Compound ID | Key Substituents | Target Cell Line | IC₅₀ (µM) | Reference Drug | Ref. Drug IC₅₀ (µM) | Source |
| Compound 7 | Benzimidazole-grafted benzene sulfonamide | A549 (Lung) | 0.15 | Colchicine | N/A | [4] |
| HeLa (Cervical) | 0.21 | Colchicine | N/A | [4] | ||
| HepG2 (Liver) | 0.33 | Colchicine | N/A | [4] | ||
| MCF-7 (Breast) | 0.23 | Colchicine | N/A | [4] | ||
| Compound 53 | 5-alkylated selanyl-1H-pyrazole | HepG2 (Liver) | 15.98 | Doxorubicin | N/A | [4] |
| Compound 54 | 4-amino-5-substituted selenolo[2,3-c]pyrazole | HepG2 (Liver) | 13.85 | Doxorubicin | N/A | [4] |
| Compound 27 | Pyrazolone-pyrazole derivative | MCF-7 (Breast) | 16.50 | Tamoxifen | 23.31 | [4] |
| 161a | Pyrazole-containing imide | A-549 (Lung) | 4.91 | 5-Fluorouracil | 59.27 | [6] |
| 161b | Pyrazole-containing imide | A-549 (Lung) | 3.22 | 5-Fluorouracil | 59.27 | [6] |
| 163 | 1,2,3-triazole-pyrazole hybrid | HepG-2 (Liver) | 12.22 | Doxorubicin | 11.21 | [6] |
| HCT-116 (Colon) | 14.16 | Doxorubicin | 12.46 | [6] | ||
| MCF-7 (Breast) | 14.64 | Doxorubicin | 13.45 | [6] | ||
| 47c | Ferrocene-pyrazole hybrid | HCT-116 (Colon) | 3.12 | N/A | N/A | [9] |
| HL60 (Leukemia) | 6.81 | N/A | N/A | [9] | ||
| 17a | Pyrazole-based azole (R = 4-NO₂C₆H₄, R¹ = 2-naphthyl) | A549 (Lung) | 4.47 µg/mL | Cisplatin | 0.95 µg/mL | [9] |
| 17b | Pyrazole-based azole (R = 4-NO₂C₆H₄, R¹ = 2-furanyl) | A549 (Lung) | 3.46 µg/mL | Cisplatin | 0.95 µg/mL | [9] |
| KA5 | 4-((4-bromophenyl) diazinyl)-5-methyl-1,3-diphenyl-pyrazole | HepG2 (Liver) | 8.5 | Sorafenib | 4.51 | [10] |
Note: Direct comparison of IC₅₀ values should be made with caution, as experimental conditions can vary between studies. "N/A" indicates that the data was not available in the cited source.
Experimental Protocols
The data presented above were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
General MTT Assay Protocol for Anticancer Screening:
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test pyrazole derivatives are dissolved in a solvent like DMSO to create stock solutions. These are then diluted to various concentrations and added to the wells. Control wells receive the vehicle (DMSO) alone, and a standard reference drug (e.g., Doxorubicin, Cisplatin) is often tested in parallel.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization: The media is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Signaling Pathway Inhibition
Many substituted pyrazoles exert their anticancer effects by targeting and inhibiting key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. One such common mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.
Caption: VEGFR-2 signaling pathway inhibited by substituted pyrazoles.
This diagram illustrates how Vascular Endothelial Growth Factor (VEGF) binding to its receptor (VEGFR-2) triggers downstream signaling cascades like the PI3K/Akt and Ras/Raf/MEK/ERK pathways. These pathways promote cell proliferation, survival, and angiogenesis. Certain substituted pyrazoles can inhibit the VEGFR-2 tyrosine kinase, thereby blocking these signals and impeding tumor growth.[4] This mechanism of action is a promising strategy in cancer therapy, and several pyrazole derivatives have been identified as potent inhibitors of this pathway.[4]
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. Synthesis and biological evaluation of novel pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of Synthesized 1,3,5-Trimethyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
The meticulous evaluation of purity for synthesized active pharmaceutical ingredients (APIs) and research chemicals is a cornerstone of scientific validity and regulatory compliance. This guide provides a comparative overview of standard analytical techniques for determining the purity of 1,3,5-Trimethyl-1H-pyrazol-4-amine, a substituted pyrazole amine. We present detailed experimental protocols, comparative data, and workflows to assist researchers in selecting the most appropriate methods for their specific needs, from routine quality control to in-depth impurity profiling.
Understanding Potential Impurities
The purity of this compound can be influenced by the synthetic route employed. A common method for synthesizing the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] Impurities may arise from unreacted starting materials, side reactions, or degradation.
Common Potential Impurities Include:
-
Starting Materials: e.g., Acetylacetone, methylhydrazine.
-
Regioisomers: Isomeric pyrazole structures formed during cyclization.
-
By-products: Compounds formed from side reactions, such as products of oxidation or incomplete methylation.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate).
The following sections compare the primary analytical methods for detecting and quantifying these and other potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. It is particularly effective for separating the target compound from non-volatile and thermally unstable impurities.
Comparative Performance Data (Hypothetical)
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| This compound | 5.2 | 0.05 | 0.15 |
| Impurity A (Starting Material) | 2.1 | 0.08 | 0.24 |
| Impurity B (Regioisomer) | 4.8 | 0.10 | 0.30 |
| Impurity C (By-product) | 6.5 | 0.07 | 0.21 |
Detailed Experimental Protocol: HPLC-UV
-
System Preparation:
-
Chromatograph: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis Diode Array Detector (DAD) set to 254 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of synthesized this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards and a sample for analysis (e.g., 0.1 mg/mL).
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: Linear gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 5% B
-
12.1-15 min: Re-equilibration at 5% B
-
-
Data Analysis: Integrate peak areas to determine the percentage purity (% Area). Use calibration standards for precise quantification of the main peak and any detected impurities.
-
Workflow for HPLC Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. It provides excellent separation and definitive identification of impurities through mass spectral data. It is particularly useful for detecting residual solvents and volatile by-products from synthesis.
Comparative Performance Data (Hypothetical)
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Identification Method |
| This compound | 8.5 | 1.0 | Mass Spectrum (m/z 125) |
| Impurity D (Residual Solvent) | 3.2 | 5.0 | NIST Library Match |
| Impurity E (Volatile By-product) | 6.7 | 2.5 | Mass Spectrum |
Detailed Experimental Protocol: GC-MS
-
System Preparation:
-
Chromatograph: Agilent 8890 GC with 5977B MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (50:1 ratio).
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized compound in Ethyl Acetate.
-
Ensure the sample is completely dissolved. Filtration may not be necessary if no particulates are visible.
-
-
Chromatographic and MS Run:
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-400 m/z.
-
-
Data Analysis: Analyze the total ion chromatogram (TIC) to calculate % Area purity. Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
Workflow for GC-MS Impurity Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for structural confirmation and purity assessment. It provides quantitative information based on the integration of signals, assuming impurities have unique, non-overlapping protons. It is excellent for identifying and quantifying isomeric impurities and can be used to determine purity against a certified internal standard (qNMR).
Comparative Performance Data (Hypothetical)
| Method | Key Advantage | Limit of Quantitation (LOQ) | Typical Sample Amount |
| ¹H NMR (Purity) | Structural confirmation of impurities | ~0.5-1.0 mol% | 5-10 mg |
| qNMR (Quantitative) | High precision assay against standard | ~0.1 mol% | 10-20 mg |
Detailed Experimental Protocol: ¹H NMR
-
System Preparation:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard (for qNMR): Maleic acid or another certified reference standard with non-overlapping peaks.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized compound and dissolve in ~0.7 mL of the deuterated solvent in an NMR tube.
-
For qNMR, accurately weigh both the sample and the internal standard into the same vial before dissolving.
-
-
Data Acquisition:
-
Experiment: Standard proton (¹H) experiment.
-
Number of Scans: 16-64 scans to ensure good signal-to-noise.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest (e.g., 30 seconds) for accurate integration in qNMR.
-
Pulse Angle: 90°.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the target compound and any visible impurities.
-
Calculate purity by comparing the integral of the target compound's characteristic peaks to the integrals of impurity peaks. For qNMR, use the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where I=integral, N=number of protons, M=molar mass, m=mass, and P=purity of the standard.
-
Comparison with Alternative Pyrazole Amines
The purity of synthesized this compound can be benchmarked against structurally similar, commercially available compounds. This comparison helps in setting internal quality control standards.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Commercial Purity (%)[2][3] | Analytical Method |
| This compound | C₆H₁₁N₃ | 125.17 | ≥96.0 - 97.0 | GC, Titration |
| 3,5-Dimethylpyrazole | C₅H₈N₂ | 96.12 | ≥99.0 | GC |
| 4-Amino-3,5-dimethyl-1H-pyrazole | C₅H₉N₃ | 111.15 | ≥97.0 | HPLC |
Summary and Recommendations
The choice of analytical technique for purity analysis of this compound depends on the specific objective.
-
For routine quality control and quantification of known impurities, HPLC is the method of choice due to its robustness, high throughput, and precision.
-
For identifying unknown volatile impurities, residual solvents, and providing orthogonal confirmation, GC-MS is unparalleled.
-
For absolute structural confirmation and quantitative analysis without requiring a specific reference standard for the analyte, qNMR is the most powerful and accurate method.
A comprehensive purity analysis strategy should employ a combination of these techniques. For instance, HPLC for primary purity determination, GC-MS for residual solvent analysis, and NMR for structural identity confirmation. This orthogonal approach ensures the highest confidence in the quality of the synthesized material for research and development.
References
Comparative Guide to Novel Compounds Derived from 1,3,5-Trimethyl-1H-pyrazol-4-amine
This guide provides a detailed comparison of novel compounds synthesized from the core scaffold 1,3,5-Trimethyl-1H-pyrazol-4-amine, evaluating their performance against alternative compounds in various biological applications. The content is tailored for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data. Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and insecticidal properties.[1][2][3][4] The this compound moiety serves as a versatile building block for developing new therapeutic and agrochemical agents.[5][6]
Acaricidal and Insecticidal Activity Comparison
A series of novel malonamide derivatives incorporating the 1,3,5-trimethylpyrazole scaffold have been synthesized and evaluated for their efficacy against agricultural pests.[5][6] These compounds demonstrate significant acaricidal and insecticidal activities, positioning them as potential alternatives to existing pesticides.
Comparative Performance Data:
The biological activities of these novel compounds were tested against the two-spotted spider mite (Tetranychus cinnabarinus), the diamondback moth (Plutella xylostella), and the cowpea aphid (Aphis craccivora). The data below compares the mortality rates of several synthesized compounds against the commercial acaricide/insecticide, Fenpyroximate.
| Compound ID | Target Species | Concentration (µg/mL) | Mortality (%) | LC₅₀ (µg/mL) | Reference |
| 8i | Plutella xylostella | 100 | 100.0 | - | [5] |
| 8o | Plutella xylostella | 100 | 100.0 | - | [5] |
| 8m | Tetranychus cinnabarinus | 200 | 70.0 | 107.2 - 540.4 (Range for series) | [6] |
| 8p | Tetranychus cinnabarinus | 200 | 70.0 | 107.2 - 540.4 (Range for series) | [6] |
| 8p | Aphis craccivora | 50 | 100.0 | - | [5] |
| 8q | Aphis craccivora | 50 | 100.0 | - | [5] |
| Fenpyroximate (Control) | Tetranychus cinnabarinus | 400 | 100.0 | - | [6] |
Antimicrobial Activity Comparison
Derivatives of 1,3,5-trisubstituted-1H-pyrazoles have been synthesized and screened for their antimicrobial properties against various bacterial and fungal strains. These compounds represent another avenue for the application of the pyrazole scaffold in developing new therapeutic agents to combat infectious diseases.
Comparative Performance Data:
The antimicrobial efficacy was evaluated using the well diffusion method. The table below summarizes the activity of a promising derivative compared to standard antibiotics.
| Compound ID | Target Microorganism | Activity (Inhibition Zone) | Standard Drug |
| 2d | Escherichia coli (Gram -) | High | Chloramphenicol |
| 2d | Pseudomonas aeruginosa (Gram -) | High | Chloramphenicol |
| 2d | Staphylococcus aureus (Gram +) | High | Cephalothin |
| 2d | Bacillus subtilis (Gram +) | High | Cephalothin |
| 2d | Candida albicans (Fungus) | High | Cycloheximide |
| 2b | Candida albicans (Fungus) | Promising | Cycloheximide |
Note: "High" and "Promising" activities are as reported in the study; specific inhibition zone diameters were not provided in the source material.
Kinase Inhibitory Activity: A Broader Perspective
While specific kinase inhibition data for direct derivatives of this compound are not extensively detailed in the immediate literature, the broader pyrazole class is a well-established source of potent kinase inhibitors targeting pathways crucial in oncology.[2][7][8] These compounds often function as ATP-competitive inhibitors.[9] For comparison, the table below presents data for various pyrazole-based derivatives against several cancer-relevant kinases.
Comparative Kinase Inhibition Data:
| Compound Class/ID | Target Kinase(s) | IC₅₀ / Kᵢ | Reference |
| 4-Amino-(1H)-pyrazole (3f) | JAK1, JAK2, JAK3 | 3.4 nM, 2.2 nM, 3.5 nM | [9] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | CDK2 | 0.005 µM (Kᵢ) | [10] |
| 1,3,5-triazine-based pyrazole (5h) | EGFR | 229.4 nM | [8] |
| N-(1H-Pyrazol-3-yl)quinazolin-4-amine (3c, 3d) | CK1δ/ε | Selective Inhibition | [11] |
| AT9283 (Pyrazol-4-yl urea) | Aurora A, Aurora B, JAKs | Multi-targeted inhibition | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.
A. Synthesis Protocol: General Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a versatile and widely used method for preparing substituted pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[13][14]
Materials:
-
1,3-Dicarbonyl Compound (e.g., Acetylacetone) (1.0 eq)
-
Hydrazine Derivative (e.g., this compound) (1.0 eq)
-
Solvent (e.g., Ethanol or Glacial Acetic Acid)
-
Acid Catalyst (optional, e.g., H₂SO₄)
Procedure:
-
Dissolution: Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.
-
Addition of Hydrazine: Add the hydrazine derivative to the solution. If using a hydrazine salt, a base like triethylamine may be added to free the hydrazine base.[15] The addition can be exothermic.[13]
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) for 1-6 hours.[13][15]
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).[15]
-
Workup: Once complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.[15]
-
Isolation: Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with a saturated sodium bicarbonate solution and then brine.[15]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.[15]
B. Characterization of Novel Compounds
Unequivocal structural confirmation and purity assessment are mandatory for all newly synthesized compounds.[16][17]
Standard Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the carbon-hydrogen framework of the molecule.[18][19] 2D NMR techniques (COSY, HMBC) can resolve more complex structures.[18][20]
-
Mass Spectrometry (MS): Provides information on molecular weight and fragmentation patterns, which helps confirm the molecular formula.[19] High-Resolution Mass Spectrometry (HRMS) is used for determining the exact mass and elemental composition.[5][18]
-
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups within the molecule.[18][21]
-
Elemental Analysis: Confirms the elemental composition (%C, %H, %N) of the compound, with results typically required to be within ±0.4% of the calculated values.[16]
-
Chromatography (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the compounds.[16][18]
C. Biological Assay Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[22]
Materials:
-
Human cancer cell lines (e.g., MCF-7, K562, A549)[22]
-
Culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Synthesized pyrazole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cancer cells in 96-well plates at a specific density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives and incubate for a set period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for approximately 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Diagrams illustrating key processes provide a clear and concise overview for researchers.
Caption: General workflow for synthesizing novel pyrazole derivatives.
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Caption: Pyrazole derivatives as ATP-competitive kinase inhibitors.
References
- 1. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. rroij.com [rroij.com]
- 20. mdpi.com [mdpi.com]
- 21. nano-ntp.com [nano-ntp.com]
- 22. mdpi.com [mdpi.com]
Stability of Substituted Aminopyrazoles: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of substituted aminopyrazoles is paramount for the successful development of novel therapeutics. This guide provides a comprehensive comparison of the tautomeric, metabolic, and thermal stability of this important class of compounds, supported by experimental data and detailed protocols.
The inherent stability of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and safety. Substituted aminopyrazoles, a scaffold of significant interest in medicinal chemistry, exhibit a range of stability characteristics influenced by the nature and position of their substituents. This guide delves into the key aspects of their stability, offering a comparative analysis to aid in the selection and optimization of promising lead compounds.
Tautomeric Stability: A Tale of Two Amines
The position of the amino group on the pyrazole ring plays a pivotal role in the molecule's inherent stability. Theoretical calculations and experimental data from matrix isolation infrared (IR) spectroscopy have shown that the 3-aminopyrazole (3AP) tautomer is generally more stable than the 5-aminopyrazole (5AP) counterpart.[1] The Gibbs free energy difference between these two tautomers is estimated to be approximately 9.8 kJ mol⁻¹.[1]
The electronic properties of substituents on the pyrazole ring can further influence this tautomeric equilibrium. Electron-donating groups, such as amino, hydroxyl, and fluorine, tend to favor the 3-amino tautomer. Conversely, electron-withdrawing groups like carboxyl and trifluoromethyl shift the equilibrium towards the 5-amino tautomer.[1] For instance, in the solid state, 4-cyano and 4-thiocyanato substituted aminopyrazoles are predominantly found as the 5-amino tautomer, while the 4-methoxy substituted version exists mainly as the 3-amino tautomer.[1]
Table 1: Tautomeric Stability of Aminopyrazole
| Tautomer | Relative Stability | Supporting Evidence |
| 3-Aminopyrazole (3AP) | More Stable | Gibbs free energy difference of 9.8 kJ mol⁻¹ compared to 5AP[1] |
| 5-Aminopyrazole (5AP) | Less Stable | - |
Metabolic Stability: The Gatekeeper to In Vivo Efficacy
The metabolic stability of a compound, often evaluated using human liver microsomes, is a crucial factor determining its in vivo half-life and overall exposure. The aminopyrazole scaffold can be susceptible to metabolic transformations, and strategic substitutions are key to enhancing its stability.
A notable example is the modification of aminopyrazole-based Fibroblast Growth Factor Receptor (FGFR) inhibitors. The replacement of an aniline acrylamide moiety with a phenyl bioisostere, or the introduction of a piperidine linker, has been shown to significantly improve metabolic stability by reducing clearance.[1][2]
Table 2: Metabolic Stability of Selected Substituted Aminopyrazoles in Human Liver Microsomes (HLM)
| Compound ID | Key Substituents | Intrinsic Clearance (CLint) (µL/min/mg) | Half-life (t₁/₂) (min) | Reference |
| 6 | Acrylamide electrophile, olefin/aromatic linker | 35 | - | [1][2] |
| 16 | Phenyl bioisostere instead of aniline acrylamide | Significantly improved compared to 6 | - | [1] |
| 19 | Piperidine linker | Improved compared to 6 | - | [1] |
Note: A lower intrinsic clearance value indicates higher metabolic stability.
Thermal Stability: Enduring the Heat
The thermal stability of aminopyrazole derivatives is a critical consideration, particularly for manufacturing and storage. While comprehensive comparative data is still emerging, studies on highly nitrated pyrazoles provide insights into the factors influencing their decomposition temperatures. The arrangement and number of nitro groups, as well as other substituents, can significantly impact thermal stability. For instance, certain energetic isomers of nitrated pyrazoles exhibit superior thermal stability, making them potentially safer to handle.
Table 3: Decomposition Temperatures of Selected Nitrated Pyrazole Derivatives
| Compound | Decomposition Temperature (°C) |
| 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole | ~230 |
| Ammonium salt of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole | ~250 |
Data is illustrative and derived from studies on energetic materials.
Degradation Pathways and Reactive Metabolites
A key aspect of chemical stability is understanding a compound's degradation pathways. The aminopyrazole motif, in certain contexts, has been identified as a potential structural alert for the formation of reactive metabolites. In vitro studies using human liver microsomes have shown that some aminopyrazole derivatives can be bioactivated to form electrophilic intermediates. These reactive species can be trapped using nucleophiles like glutathione ethyl ester, providing evidence for this metabolic pathway. Researchers should be mindful of this potential liability and design molecules to minimize the formation of such reactive intermediates.
Experimental Protocols
Tautomeric Stability Determination via Matrix Isolation IR Spectroscopy
This technique allows for the study of isolated molecules at low temperatures, minimizing intermolecular interactions and providing clear spectral data for individual tautomers.
Methodology:
-
The aminopyrazole sample is heated in a Knudsen cell to generate a vapor.
-
This vapor is co-deposited with an inert gas (e.g., argon) onto a cold CsI window (typically at 10 K).
-
The infrared spectrum of the isolated molecules within the inert matrix is then recorded.
-
Theoretical calculations (e.g., using Density Functional Theory) are performed to predict the vibrational frequencies of the different tautomers.
-
The experimental spectrum is compared with the calculated spectra to identify and quantify the relative abundance of each tautomer.[1]
Caption: Workflow for Tautomeric Stability Analysis.
Metabolic Stability Assay using Human Liver Microsomes
This in vitro assay is a standard method to assess a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.
Methodology:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (to provide the necessary cofactor for CYP enzymes), and a phosphate buffer (pH 7.4).
-
Compound Incubation: The test aminopyrazole derivative is added to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[1]
Caption: Workflow for Metabolic Stability Assay.
Stability as a Critical Factor in Kinase Inhibitor Drug Discovery
The stability of aminopyrazole-based kinase inhibitors, such as those targeting FGFR, is a critical consideration throughout the drug discovery and development process.
Caption: Impact of Stability on Drug Development.
References
A Comparative Guide to the Synthesis of Pyrazole Derivatives: Benchmarking Efficiency Across Conventional and Modern Techniques
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a critical aspect of discovery and optimization. This guide provides an objective comparison of conventional heating, microwave-assisted, and ultrasound-assisted methods for the synthesis of pyrazole derivatives. The following sections present quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable synthetic strategy.
Data Presentation: A Head-to-Head Comparison
The efficiency of a synthetic method is often judged by its reaction time, yield, and energy consumption. Modern techniques such as microwave and ultrasound irradiation have emerged as powerful alternatives to conventional heating, often leading to significant improvements in these parameters. The following tables summarize the key quantitative data from representative experimental procedures for the synthesis of various pyrazole derivatives, highlighting the efficiencies gained by moving from conventional to modern methods.
| Product | Method | Temperature (°C) | Time | Yield (%) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 72-90 |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | Not Specified | 9-10 min | 79-92 |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | Not Specified | 7-9 hours | Not Specified |
| Quinolin-2(1H)-one-based pyrazoles | Microwave-Assisted | 120 | 7-10 min | 68-86 |
| Pyrazolyl-substituted benzochroman-4-ones | Microwave-Assisted | Not Specified | 5-7 min | High |
| Pyrazolyl-substituted benzochroman-4-ones | Conventional Reflux | Not Specified | 10-12 hours | 59-71 |
| Pyrazoline from chalcone and hydrazine hydrate | Conventional Reflux | ~118 | 6.5 hours | "Excellent" |
| Pyrazole from chalcone and hydrazine hydrate | Microwave-Assisted | Not Specified | 1 min | Efficient |
| Reactants | Method | Power (W) | Time (min) | Yield (%) |
| Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde | Microwave-Assisted | 420 | 10 | 51-98 |
| 2-Pyrazoline synthesis from pyridine-based chalcones | Microwave-Assisted | Not Specified | Not Specified | Improved vs. Conventional |
| 2-Pyrazoline synthesis from pyridine-based chalcones | Conventional Heating | Not Specified | Not Specified | Lower vs. Microwave |
| Tetrazole based pyrazolines and isoxazolines | Ultrasound-Assisted | Not Specified | Not Specified | High |
| Tetrazole based pyrazolines and isoxazolines | Conventional Heating | Not Specified | Not Specified | Lower vs. Ultrasound |
Experimental Protocols
Detailed methodologies for conventional heating, microwave-assisted, and ultrasound-assisted pyrazole synthesis are provided below. These protocols are based on established literature procedures.
Protocol 1: Conventional Reflux Synthesis of a Pyrazoline Derivative from Chalcone
This protocol is adapted from a procedure for the condensation and cyclization of chalcone with hydrazine hydrate.
Materials:
-
Chalcone (1 mmol)
-
Hydrazine hydrate (99%, 4 mmol)
-
Glacial acetic acid (20 mL)
-
Crushed ice
Procedure:
-
A mixture of the appropriate chalcone (1 mmol) and hydrazine hydrate (4 mmol) in glacial acetic acid (20 mL) is refluxed for 6.5 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into crushed ice.
-
The resulting solid product is collected by vacuum filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Protocol 2: Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives
This protocol describes a solvent-free, one-pot synthesis of 4-arylidenepyrazolone derivatives.
Materials:
-
β-ketoester (e.g., ethyl acetoacetate) (0.45 mmol)
-
Substituted hydrazine (e.g., 3-nitrophenylhydrazine) (0.3 mmol)
-
Substituted aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde) (0.3 mmol)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the β-ketoester (0.45 mmol), substituted hydrazine (0.3 mmol), and substituted aldehyde (0.3 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 420 W for 10 minutes.
-
After irradiation, cool the vial to room temperature.
-
The solid obtained is triturated with ethyl acetate and collected by suction filtration to afford the pure product.
Protocol 3: Ultrasound-Assisted Synthesis of Pyrazolone Derivatives
This protocol outlines the synthesis of pyrazolone derivatives accelerated by ultrasonic irradiation.
Materials:
-
Diazo compound (from diazotization of 4-aminoantipyrine and coupling with a β-ketoester) (0.001 mol)
-
Hydrazine hydrate or phenylhydrazine (0.001 mol)
-
Ethanol (0.8 mL)
Procedure:
-
A solution of hydrazine hydrate or phenylhydrazine (0.001 mol) in ethanol (0.8 mL) is added dropwise to the diazo compound (0.001 mol) in a round-bottom flask.
-
The flask is placed in an ultrasonic cleaner for 30 minutes.
-
The solid product obtained is typically pure and does not require further recrystallization. The yield is reported to be high (84-95%).
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key aspects of pyrazole synthesis.
Caption: A comparison of workflows for pyrazole synthesis methods.
Caption: Logical relationship of pyrazole synthesis strategies.
Safety Operating Guide
Proper Disposal of 1,3,5-Trimethyl-1H-pyrazol-4-amine: A Step-by-Step Guide
For Immediate Reference: This document outlines the essential procedures for the safe and compliant disposal of 1,3,5-Trimethyl-1H-pyrazol-4-amine (CAS No. 28466-21-9).
Researchers, scientists, and drug development professionals handling this compound must adhere to proper disposal protocols to ensure laboratory safety and environmental protection. While this compound is not currently classified as hazardous for transport, responsible chemical waste management is paramount.[1] The following guide provides a clear, step-by-step process for its disposal.
Disposal Protocol
This protocol is based on established safety data sheets for this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be inspected for integrity before use.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust formation, a dust mask or respirator is recommended.
2. Waste Collection:
-
Solid Waste:
-
Carefully sweep up the solid this compound, avoiding the creation of dust.
-
Place the collected solid into a clearly labeled, sealable container suitable for chemical waste.
-
-
Contaminated Materials:
-
Any materials used in the cleanup of spills, such as absorbent pads or wipes, should also be placed in the designated waste container.
-
Similarly, any disposable labware that has come into contact with the chemical must be treated as chemical waste.
-
3. Labeling and Storage:
-
The waste container must be clearly and accurately labeled with the full chemical name: "this compound" and the CAS number "28466-21-9".
-
Store the sealed container in a designated chemical waste storage area, away from incompatible materials. The storage area should be cool, dry, and well-ventilated.[1]
4. Final Disposal:
-
Dispose of the chemical waste through your institution's designated hazardous waste disposal program. Do not dispose of this compound in the regular trash or down the drain.
-
Follow all local, state, and federal regulations for chemical waste disposal.
Spill Response
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect: Carefully sweep or scoop the contained material into a designated chemical waste container.
-
Clean: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of all contaminated materials as outlined in the disposal protocol above.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1,3,5-Trimethyl-1H-pyrazol-4-amine
Disclaimer: This document provides safety and handling information based on data for structurally similar pyrazole derivatives. A specific Safety Data Sheet (SDS) for 1,3,5-Trimethyl-1H-pyrazol-4-amine was not available. Therefore, a conservative approach to handling, storage, and disposal is recommended. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection.[1][2][3]
| Protection Level | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Standard Laboratory Use | NIOSH-approved respirator with particle filter.[4][5] | Chemical-resistant gloves (e.g., nitrile, neoprene). Regularly inspect for and replace damaged gloves. | Safety glasses with side shields or chemical safety goggles.[4][6] | Laboratory coat or coveralls.[7] |
| High-Risk Operations | Full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[1][8] | Double-gloving with chemical-resistant gloves. | Face shield in addition to chemical safety goggles.[7] | Chemical-resistant suit or apron over a lab coat.[7][8] |
Note: High-risk operations include handling large quantities, generating dust, or potential for splashing.
II. Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is essential to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][9]
-
Avoid Dust Formation: Take precautions to avoid the generation of dust.[4][10] If weighing, do so carefully in an enclosure or a designated weighing station with local exhaust ventilation.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[5][11][12][13] Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Spill Management: In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[4][10] Clean the spill area with an appropriate solvent and decontaminating solution.
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5][9][12][13]
-
Incompatibilities: Store away from strong oxidizing agents and acid chlorides.[5]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
III. Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and comply with regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container. The label should include the chemical name and hazard warnings.[14]
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[14]
-
Rinsate: The first rinse of contaminated glassware should be collected as hazardous waste.[15] Subsequent rinses may be disposed of according to institutional guidelines.
Disposal Procedure:
-
Waste Characterization: Due to its chemical structure, this compound should be treated as hazardous chemical waste.[15]
-
Container Management: Use a designated, leak-proof, and clearly labeled container for waste accumulation. Do not overfill the container.
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.[14]
-
Professional Disposal: The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, likely through high-temperature incineration.[14] Contact your institution's EHS department to arrange for pickup.
IV. Workflow Diagrams
Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
Disposal Workflow for this compound Waste
Caption: Step-by-step process for the proper disposal of waste.
References
- 1. epa.gov [epa.gov]
- 2. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. realsafety.org [realsafety.org]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. tcichemicals.com [tcichemicals.com]
- 11. (1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINE - Safety Data Sheet [chemicalbook.com]
- 12. 1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ETHANONE - Safety Data Sheet [chemicalbook.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
